4-Ethyl-3,3-dimethyloctane
Description
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Properties
CAS No. |
62183-57-7 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
4-ethyl-3,3-dimethyloctane |
InChI |
InChI=1S/C12H26/c1-6-9-10-11(7-2)12(4,5)8-3/h11H,6-10H2,1-5H3 |
InChI Key |
BKNJDUXGYCILJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(C)(C)CC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-3,3-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Ethyl-3,3-dimethyloctane (CAS No. 62183-57-7), a branched alkane. Due to the limited availability of experimental data for this specific compound, this document combines reported values with estimated properties derived from analogous structures and general principles of organic chemistry. It includes a summary of its structural characteristics, physicochemical properties, typical reactivity, and general experimental protocols for its synthesis and analysis. Safety and handling precautions applicable to volatile and flammable hydrocarbons are also detailed. This guide is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development who may encounter or work with this or structurally related compounds.
Introduction
This compound is a saturated hydrocarbon belonging to the class of branched alkanes. Its molecular structure, characterized by an eight-carbon chain with ethyl and methyl substituents, influences its physical properties such as boiling point, melting point, and density. While not a commonly studied compound, its properties are of interest in the broader context of hydrocarbon chemistry, particularly in fields such as fuel science, materials science, and as a non-polar solvent. This guide aims to consolidate the available information on this compound and provide a framework for its experimental investigation.
Structural and Physicochemical Properties
The structural formula of this compound is C12H26.[1][2] Its IUPAC name clearly defines the arrangement of its carbon skeleton.[1] The presence of a quaternary carbon at the 3-position and a chiral center at the 4-position are notable structural features.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C12H26 | PubChem[1] |
| Molecular Weight | 170.33 g/mol | PubChem[1] |
| CAS Registry Number | 62183-57-7 | NIST[2] |
| Boiling Point | 198 °C | ChemicalBook (Note: conflicting data exists) |
| 250-270 °C (estimated) | Vulcanchem[3] | |
| Melting Point | -50.8 °C (estimated) | ChemicalBook |
| Density | 0.7735 g/cm³ | ChemicalBook |
| 0.75–0.77 g/cm³ (estimated) | Vulcanchem[3] | |
| Refractive Index | 1.4320 | ChemicalBook |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents. | General principle for alkanes |
Synthesis and Reactivity
Synthesis
The synthesis of this compound can be achieved through established methods for forming carbon-carbon bonds in alkanes. Two common approaches include:
-
Friedel-Crafts Alkylation: This method involves the reaction of an alkene with an alkyl halide in the presence of a Lewis acid catalyst. For this compound, a potential pathway could involve the alkylation of an octene derivative with an appropriate ethylating agent.
-
Catalytic Cracking: In industrial settings, branched alkanes are often produced by the catalytic cracking of larger hydrocarbon chains. This process utilizes high temperatures and catalysts to break down and rearrange the carbon skeleton of long-chain alkanes.
A general laboratory-scale synthesis workflow is depicted below.
Reactivity
As a saturated hydrocarbon, this compound exhibits the characteristic low reactivity of alkanes. Its primary reactions include:
-
Combustion: In the presence of sufficient oxygen, it undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.
-
Halogenation: Under UV light or at high temperatures, it can react with halogens (e.g., chlorine, bromine) via a free-radical substitution mechanism. The substitution is expected to occur preferentially at the tertiary hydrogen atom due to the higher stability of the resulting tertiary radical.
Experimental Protocols
Determination of Boiling Point (Micro Method)
A common and efficient method for determining the boiling point of a small liquid sample is the micro boiling point or Thiele tube method.
Procedure:
-
A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted into it.
-
The fusion tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.
-
The temperature is raised until a steady stream of bubbles emerges from the capillary tube.
-
The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
Spectroscopic Analysis
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.
General Protocol:
-
Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
Injection: Inject a small volume of the prepared sample into the GC.
-
Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Detection and Fragmentation: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.
-
Analysis: The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, provides a molecular fingerprint that can be used to identify the compound. The fragmentation pattern of branched alkanes is characterized by the formation of stable carbocations.
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show complex signals in the upfield region (typically 0.5-2.0 ppm), characteristic of alkanes. The integration of these signals would correspond to the number of protons in each unique chemical environment.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, providing information about the carbon skeleton.
4.2.3. Infrared (IR) Spectroscopy
The IR spectrum of an alkane is primarily characterized by C-H stretching and bending vibrations.
-
C-H Stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region.
-
C-H Bending: Absorptions corresponding to methyl and methylene (B1212753) group bending are expected around 1450-1470 cm⁻¹ and 1375 cm⁻¹, respectively.
Safety and Handling
This compound, as a branched alkane, is expected to be a flammable liquid. Appropriate safety precautions must be taken when handling this and similar compounds.
-
Flammability: Keep away from heat, sparks, open flames, and other ignition sources. Store in a well-ventilated area in a tightly closed container.
-
Inhalation: Avoid breathing vapors. Use in a well-ventilated area or with appropriate respiratory protection.
-
Skin and Eye Contact: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.
-
Spills: In case of a spill, remove all ignition sources and ventilate the area. Absorb the spill with an inert material and dispose of it according to local regulations.
Conclusion
This technical guide has summarized the known and estimated chemical properties of this compound. While specific experimental data for this compound is scarce, its behavior can be largely predicted based on the established chemistry of branched alkanes. The provided general experimental protocols offer a starting point for its synthesis and characterization. As with all chemicals, proper safety and handling procedures are paramount. Further research is needed to experimentally validate the estimated properties and to fully characterize this compound.
References
An In-depth Technical Guide to the Physical Properties of 4-Ethyl-3,3-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of the branched alkane, 4-Ethyl-3,3-dimethyloctane. Due to a scarcity of experimentally determined data for this specific isomer of dodecane, this document combines established fundamental data with computationally predicted values to offer a robust profile for use in research and development. Detailed experimental protocols for the determination of key physical properties are also provided, adhering to industry-standard methodologies.
Introduction
This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆. As a branched alkane, its molecular structure significantly influences its physical characteristics, distinguishing it from its straight-chain isomer, n-dodecane. The presence of an ethyl group at the C4 position and two methyl groups at the C3 position introduces steric hindrance and reduces the efficiency of intermolecular packing. These structural nuances directly impact properties such as boiling point, density, and viscosity, which are critical parameters in various applications, including fuel and lubricant technologies, and as non-polar solvents in chemical synthesis. This guide serves to consolidate the available physical property data and provide standardized methodologies for their experimental verification.
Core Physical Properties
The physical properties of this compound are summarized in the table below. It is critical to note that while fundamental properties such as molecular formula and weight are definitively known, other key physical parameters are based on computational predictions due to the limited availability of peer-reviewed experimental data.
| Property | Value | Source | Data Type |
| Molecular Formula | C₁₂H₂₆ | PubChem | Established |
| Molecular Weight | 170.33 g/mol | PubChem[1] | Established |
| Boiling Point | 194.8 ± 3.0 °C (at 760 mmHg) | ChemSpider (Predicted) | Predicted |
| Melting Point | - | Data Not Available | - |
| Density | 0.761 ± 0.06 g/cm³ | ChemSpider (Predicted) | Predicted |
| Refractive Index | 1.426 ± 0.02 | ChemSpider (Predicted) | Predicted |
| CAS Registry Number | 62183-57-7 | NIST Chemistry WebBook[2] | Established |
Relationship Between Molecular Structure and Physical Properties
The branching in this compound's structure is a key determinant of its physical properties. The tertiary carbon at position 3 and the quaternary carbon at position 4 create a more compact, globular shape compared to the linear structure of n-dodecane. This has several consequences:
-
Boiling Point: The increased branching interferes with the ability of the molecules to pack closely together, reducing the surface area available for intermolecular van der Waals forces. Consequently, less energy is required to overcome these forces, leading to a lower boiling point compared to straight-chain alkanes of the same molecular weight.
-
Density: The less efficient packing of the branched molecules generally results in a lower density compared to their linear counterparts.
-
Melting Point: The melting point of branched alkanes is influenced by both the efficiency of crystal lattice packing and molecular symmetry. While branching can disrupt efficient packing, leading to a lower melting point, highly symmetrical molecules can sometimes exhibit unusually high melting points. For this compound, the lack of high symmetry suggests its melting point is likely to be lower than that of n-dodecane.
The following diagram illustrates the conceptual relationship between the molecular structure of this compound and its resultant physical properties, in contrast to a linear isomer.
Experimental Protocols
The following sections detail standard laboratory protocols for the experimental determination of the key physical properties of liquid alkanes such as this compound.
Boiling Point Determination (Thiele Tube Method)
This method is suitable for small sample volumes and provides a relatively accurate measurement of the boiling point at atmospheric pressure.
-
Apparatus: Thiele tube, thermometer (calibrated), capillary tube (sealed at one end), small test tube, heating source (Bunsen burner or oil bath), and liquid paraffin (B1166041) or a suitable high-boiling liquid.
-
Procedure:
-
A small volume of this compound is placed into the small test tube.
-
The capillary tube is inverted (open end down) and placed into the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube containing liquid paraffin, ensuring the heat-transfer liquid is above the level of the sample but below the opening of the test tube.
-
The side arm of the Thiele tube is gently heated.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a continuous and rapid stream of bubbles is observed.
-
The heat source is removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
-
The atmospheric pressure should be recorded at the time of the experiment to correct the boiling point to standard pressure if necessary.
-
Density Measurement (ASTM D4052)
This standard test method utilizes a digital density meter based on the oscillating U-tube principle, offering high precision and accuracy.
-
Apparatus: Digital density meter with a thermostatically controlled cell, syringes for sample injection, and appropriate calibration standards (e.g., dry air and deionized water).
-
Procedure:
-
The oscillating U-tube of the density meter is cleaned with suitable solvents and dried completely.
-
The instrument is calibrated at the desired measurement temperature using dry air and a certified deionized water standard.
-
The sample of this compound is drawn into a syringe, ensuring no air bubbles are present.
-
The sample is injected into the measuring cell of the density meter.
-
The instrument measures the oscillation period of the U-tube containing the sample, which is directly related to the sample's density.
-
The density reading is recorded once the value has stabilized, indicating thermal equilibrium has been reached.
-
The measurement is typically performed at a standard temperature, such as 20°C or 25°C.
-
Refractive Index Measurement (ASTM D1218)
This method details the use of a refractometer to measure the refractive index of hydrocarbon liquids, a fundamental physical property related to the composition of the substance.
-
Apparatus: A calibrated refractometer (e.g., an Abbe refractometer) with a circulating fluid bath for temperature control and a sodium light source.
-
Procedure:
-
The refractometer is turned on, and the temperature of the prisms is allowed to stabilize to the desired measurement temperature (e.g., 20°C).
-
The prisms of the refractometer are cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol) and a soft lens tissue.
-
A few drops of the this compound sample are placed on the surface of the lower prism.
-
The prisms are closed and locked.
-
The light source is positioned, and the user looks through the eyepiece, adjusting the coarse and fine control knobs until the field of view shows a distinct light and dark boundary.
-
The chromaticity (color fringe) at the boundary is eliminated using the compensator dial.
-
The boundary is brought to the center of the crosshairs.
-
The refractive index is read from the instrument's scale.
-
Multiple readings should be taken and averaged to ensure accuracy.
-
Conclusion
This technical guide has synthesized the available and predicted physical property data for this compound, providing a valuable resource for researchers and professionals. While experimental data remains limited, the provided predicted values offer a strong basis for modeling and simulation purposes. The detailed experimental protocols outlined herein furnish the necessary framework for the empirical validation of these properties, encouraging further research to solidify the physical profile of this branched alkane. The interplay between its molecular structure and physical characteristics underscores the fundamental principles of organic chemistry and its implications for industrial applications.
References
An In-depth Technical Guide to 4-Ethyl-3,3-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 4-Ethyl-3,3-dimethyloctane. Due to the limited availability of experimental data for this specific isomer, this guide incorporates computed data and representative experimental protocols for structurally similar branched alkanes to provide a practical resource for laboratory applications.
Molecular Structure and Identification
This compound is a saturated branched-chain alkane. Its fundamental properties are summarized in the table below. The core structure consists of an eight-carbon octane (B31449) chain with an ethyl group at the fourth carbon and two methyl groups at the third carbon.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| Molecular Formula | C₁₂H₂₆ | [1][2] |
| Molecular Weight | 170.33 g/mol | [1][2] |
| CAS Number | 62183-57-7 | [1][2] |
| Canonical SMILES | CCCCC(CC)C(C)(C)CC | [1] |
| InChI Key | BKNJDUXGYCILJT-UHFFFAOYSA-N | [1] |
| Computed XLogP3-AA | 5.8 | [1] |
| Computed Boiling Point | Data not available | |
| Computed Density | Data not available |
Note: Most physical properties for this compound are computationally derived due to a lack of extensive experimental data in the literature.
References
"4-Ethyl-3,3-dimethyloctane" IUPAC name and CAS number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 4-Ethyl-3,3-dimethyloctane, including its nomenclature, chemical properties, and synthesis methodologies.
Chemical Identification and Nomenclature
The compound with the common name this compound is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its unique identifier in the Chemical Abstracts Service (CAS) registry is also provided.
Physicochemical and Computed Properties
The following table summarizes the key physical and chemical properties of this compound. This data is essential for understanding its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | [1][2][3] |
| Molecular Weight | 170.33 g/mol | [1][3] |
| Boiling Point | 198°C (estimated) | [4] |
| Density | 0.7735 | [4] |
| Refractive Index | 1.4320 | [4] |
| Melting Point | -50.8°C (estimated) | [4] |
| InChI Key | BKNJDUXGYCILJT-UHFFFAOYSA-N | [1][2][3] |
| Canonical SMILES | CCCCC(CC)C(C)(C)CC | [1] |
Synthesis Methodologies
The synthesis of this compound can be achieved through both laboratory-scale chemical reactions and industrial-scale refining processes.
A common method for the laboratory synthesis of this compound is through the Friedel-Crafts alkylation of an alkene precursor.[1]
Experimental Protocol:
-
Reactant Preparation: 3,3-dimethyloct-4-ene is used as the alkene precursor. Ethyl chloride serves as the alkylating agent.
-
Catalyst: Anhydrous aluminum chloride (AlCl₃) is employed as the Lewis acid catalyst.
-
Reaction Conditions: The reaction is conducted under anhydrous conditions at a controlled temperature range of 0–50°C.
-
Mechanism: The ethyl chloride reacts with aluminum chloride to form a carbocation, which then attacks the double bond of the 3,3-dimethyloct-4-ene, leading to the formation of the ethylated alkane.
-
Post-Reaction Processing:
-
Saturation: Catalytic hydrogenation is performed on the intermediate alkene to ensure full saturation of the carbon chain.
-
Purification: The final product is isolated from any positional isomers and byproducts via distillation.[1]
-
In industrial settings, particularly in petroleum refining, branched alkanes like this compound are produced through the catalytic cracking of long-chain hydrocarbons.[1]
Process Overview:
-
Feedstock: Long-chain hydrocarbons from crude oil are used as the starting material.
-
Catalyst: Zeolite catalysts are utilized to facilitate the cracking process.
-
Operating Conditions: The process is carried out at high temperatures (450–550°C) and pressures (10–20 atm). These conditions favor the formation of thermodynamically stable branched isomers over linear alkanes.[1]
-
Purity Verification: The purity of the final product is typically verified using gas chromatography (GC) coupled with mass spectrometry (MS) to detect and quantify any contaminants.[1]
Experimental Workflows
The following diagram illustrates the logical workflow for the laboratory-scale synthesis of this compound.
Caption: Laboratory synthesis workflow for this compound.
Applications in Drug Development and Research
Based on available literature and chemical databases, this compound is a simple branched alkane primarily of interest in the fields of organic chemistry and petrochemistry. There is currently no scientific literature to suggest its involvement in any biological signaling pathways or its application as a therapeutic agent or a significant component in drug development. Its primary utility is likely as a reference compound in analytical chemistry or as a component in fuel mixtures.
References
An In-depth Technical Guide to the Synthesis of 4-Ethyl-3,3-dimethyloctane
This technical guide provides a comprehensive overview of plausible synthetic pathways for the branched alkane, 4-Ethyl-3,3-dimethyloctane. The content is tailored for researchers, scientists, and professionals in drug development and organic synthesis. This document outlines detailed methodologies for potential synthetic routes, supported by quantitative data where available in analogous literature, and visual representations of the reaction workflows.
Introduction
This compound is a saturated hydrocarbon with the molecular formula C12H26.[1][2] Its branched structure, featuring a quaternary carbon center, presents a unique synthetic challenge. This guide explores several potential strategies for its construction, with a primary focus on a Grignard-based approach, a cornerstone of carbon-carbon bond formation in organic chemistry.[3][4] Other potential, though less direct, methods such as those involving organocuprates and Friedel-Crafts alkylation are also briefly considered.
Proposed Synthesis Pathway: A Grignard-Based Approach
A logical and efficient route to this compound involves a three-step sequence commencing with a Grignard reaction, followed by dehydration and subsequent hydrogenation. This pathway is advantageous due to the ready availability of starting materials and the robustness of the reactions involved.
Logical Workflow for Grignard-Based Synthesis
Caption: Grignard-based synthesis workflow for this compound.
Step 1: Synthesis of 4-Ethyl-3,3-dimethyl-4-octanol via Grignard Reaction
The initial step involves the nucleophilic addition of an ethyl Grignard reagent to a ketone, 3,3-dimethyl-4-octanone. This reaction constructs the required carbon skeleton and introduces the ethyl group at the C4 position.
Experimental Protocol:
-
Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added to cover the magnesium. A small crystal of iodine can be added to activate the magnesium surface. Bromoethane is dissolved in anhydrous diethyl ether and added dropwise from the dropping funnel to initiate the reaction. The reaction mixture is typically stirred and may require gentle heating to maintain a steady reflux. The completion of the Grignard reagent formation is indicated by the disappearance of the magnesium turnings.[3]
-
Reaction with Ketone: The solution of 3,3-dimethyl-4-octanone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath). The reaction is exothermic and the addition rate should be controlled to maintain the temperature. After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.[4][5]
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid. This step protonates the alkoxide intermediate to form the tertiary alcohol and dissolves the magnesium salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-ethyl-3,3-dimethyl-4-octanol.
Step 2: Dehydration of 4-Ethyl-3,3-dimethyl-4-octanol
The tertiary alcohol produced in the first step is then dehydrated to form a mixture of isomeric alkenes. This is typically achieved through acid-catalyzed elimination.
Experimental Protocol:
-
Reaction Setup: The crude 4-ethyl-3,3-dimethyl-4-octanol is placed in a round-bottom flask with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Dehydration: The mixture is heated, and the resulting alkene and water are distilled from the reaction flask. The distillate is collected in a receiving flask. The reaction temperature is maintained to ensure the distillation of the product as it forms, driving the equilibrium towards the products.
-
Purification: The collected distillate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water and brine. The organic layer is then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the alkene mixture is purified by fractional distillation.
Step 3: Hydrogenation of the Alkene Mixture
The final step is the saturation of the carbon-carbon double bond in the alkene mixture to yield the desired alkane, this compound.
Experimental Protocol:
-
Catalyst and Setup: The mixture of 4-ethyl-3,3-dimethyloctenes is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate. A catalytic amount of palladium on activated carbon (Pd/C, typically 5-10% by weight) is added to the solution.
-
Hydrogenation: The reaction vessel is connected to a hydrogen source (e.g., a balloon or a Parr hydrogenator). The atmosphere in the flask is replaced with hydrogen, and the mixture is stirred vigorously at room temperature under a positive pressure of hydrogen until the uptake of hydrogen ceases.
-
Work-up and Purification: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The solvent is then removed from the filtrate by rotary evaporation. The resulting crude product can be purified by fractional distillation to afford pure this compound.
Alternative Synthetic Strategies
While the Grignard-based pathway is a robust choice, other modern synthetic methods could also be employed to synthesize this compound.
Organocuprate (Gilman Reagent) Approach
Organocuprates, such as lithium diethylcuprate, are excellent nucleophiles for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.[6][7][8][9] A potential, albeit longer, route could involve the synthesis of an appropriate enone followed by conjugate addition of an ethyl group. A more direct, but likely challenging, approach would be the coupling of a suitable alkyl halide with a Gilman reagent.
Logical Workflow for a Potential Organocuprate Pathway
Caption: A potential multi-step organocuprate-based synthesis.
Friedel-Crafts Alkylation
The Friedel-Crafts alkylation of an alkene with an alkyl halide in the presence of a Lewis acid catalyst is a classical method for forming carbon-carbon bonds.[10] For the synthesis of this compound, one could envision the reaction of an isomer of dimethyloctene with an ethyl halide. However, this method is often plagued by issues of carbocation rearrangements and polyalkylation, which would likely lead to a complex mixture of products, making it a less desirable route for a specific, highly branched alkane.
Data Summary
| Step | Reaction Type | Key Reagents | Expected Yield Range (%) |
| 1 | Grignard Reaction | Ketone, Ethylmagnesium Bromide | 70-90 |
| 2 | Dehydration | Tertiary Alcohol, H2SO4 | 60-85 |
| 3 | Hydrogenation | Alkene, H2, Pd/C | >95 |
Conclusion
The synthesis of this compound can be effectively achieved through a multi-step sequence involving a Grignard reaction as the key carbon-carbon bond-forming step. This approach offers a reliable and high-yielding route to the target molecule. While alternative methods exist, they may present challenges in terms of starting material availability, reaction control, and product selectivity. The detailed protocols and workflows provided in this guide offer a solid foundation for the laboratory synthesis of this and structurally related branched alkanes. Further optimization of reaction conditions would be necessary to maximize yields and purity for any specific application.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C12H26 | CID 53425101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. adichemistry.com [adichemistry.com]
- 4. aroonchande.com [aroonchande.com]
- 5. benchchem.com [benchchem.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. This compound (62183-57-7) for sale [vulcanchem.com]
Spectroscopic Profile of 4-Ethyl-3,3-dimethyloctane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the branched alkane, 4-Ethyl-3,3-dimethyloctane. Due to the absence of experimentally acquired spectra in public databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present an anticipated spectroscopic profile. Detailed experimental protocols for the acquisition of such data are also provided.
Molecular Structure and Properties
This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1][2] Its structure features a central quaternary carbon at position 3, bonded to two methyl groups, an ethyl group, and a pentyl chain that is further substituted with an ethyl group at its second position (overall position 4 of the octane (B31449) backbone). This highly branched structure is expected to give rise to a complex but interpretable set of spectroscopic data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of similar branched alkanes.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (C1) | 0.85 - 0.95 | Triplet | 3H |
| CH₃ (C2') | 0.85 - 0.95 | Triplet | 3H |
| CH₃ (gem-dimethyl) | 0.85 - 0.95 | Singlet | 6H |
| CH₂ (C2) | 1.20 - 1.40 | Multiplet | 2H |
| CH₂ (C1') | 1.20 - 1.40 | Quartet | 2H |
| CH (C4) | 1.40 - 1.60 | Multiplet | 1H |
| CH₂ (C5) | 1.20 - 1.40 | Multiplet | 2H |
| CH₂ (C6) | 1.20 - 1.40 | Multiplet | 2H |
| CH₂ (C7) | 1.20 - 1.40 | Multiplet | 2H |
| CH₃ (C8) | 0.85 - 0.95 | Triplet | 3H |
Note: Chemical shifts for alkanes are often in a narrow range and can exhibit significant overlap. 2D NMR techniques such as COSY and HSQC would be essential for definitive assignments.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| C1 | ~14 |
| C2' | ~11 |
| gem-dimethyl | ~25 |
| C3 (quaternary) | ~35 |
| C2 | ~30 |
| C1' | ~23 |
| C4 | ~45 |
| C5 | ~28 |
| C6 | ~32 |
| C7 | ~23 |
| C8 | ~14 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 2960 - 2850 | C-H stretch (alkane) | Strong |
| 1470 - 1450 | C-H bend (methylene & methyl) | Medium |
| 1380 - 1370 | C-H bend (gem-dimethyl) | Medium-Strong |
| ~725 | C-H rock (long chain) | Weak |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Proposed Fragment | Relative Abundance |
| 170 | [M]⁺ | Low |
| 155 | [M-CH₃]⁺ | Medium |
| 141 | [M-C₂H₅]⁺ | High |
| 113 | [M-C₄H₉]⁺ | Medium |
| 99 | [M-C₅H₁₁]⁺ | High |
| 57 | [C₄H₉]⁺ | High (likely base peak) |
| 43 | [C₃H₇]⁺ | High |
| 29 | [C₂H₅]⁺ | Medium |
Note: Branched alkanes often exhibit a weak or absent molecular ion peak due to facile fragmentation at the branching points.[3] The most stable carbocations will give rise to the most abundant peaks.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra, along with 2D correlation spectra (COSY, HSQC) to fully elucidate the chemical structure.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
2D NMR Acquisition (COSY & HSQC):
-
Standard pulse programs for COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) will be utilized to establish proton-proton and proton-carbon correlations, respectively.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic vibrational modes of the C-H bonds within the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of neat this compound directly onto the ATR crystal.
Data Acquisition:
-
Spectral Range: 4000 - 650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and analyze the fragmentation pattern to confirm the structure.
Instrumentation: A mass spectrometer, typically a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.
GC-MS Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
GC Column: A non-polar column (e.g., DB-5ms).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 20 - 300.
This comprehensive guide provides a robust framework for the spectroscopic characterization of this compound. The predicted data and detailed experimental protocols herein should serve as a valuable resource for researchers in the fields of chemistry and drug development.
References
An In-depth Technical Guide on the Thermodynamic Properties of 4-Ethyl-3,3-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of the branched alkane, 4-Ethyl-3,3-dimethyloctane. Due to a lack of available direct experimental data for this specific isomer, this document focuses on established estimation techniques, primarily the Benson group additivity method, to derive its thermodynamic parameters. Furthermore, it outlines the general experimental protocols used for the determination of such properties for alkanes, offering a foundational understanding for further research. This guide is intended to be a valuable resource for professionals in research, science, and drug development requiring thermodynamic data for complex organic molecules.
Introduction
This compound is a saturated branched-chain hydrocarbon with the chemical formula C12H26. Understanding its thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for various applications, including chemical process design, combustion analysis, and as a reference in thermochemical studies. While experimental data for many common alkanes are available, highly branched isomers like this compound are often not individually characterized. In such cases, reliable estimation methods are indispensable.
Estimated Thermodynamic Properties
The thermodynamic properties of this compound can be reliably estimated using the Benson group additivity method. This method is a cornerstone of chemical thermodynamics for organic compounds, allowing for the calculation of properties by summing the contributions of constituent chemical groups.[1][2] The accuracy of this method is generally within 2-3 kcal/mol for enthalpy of formation.[2]
To apply the Benson method, the molecule is dissected into a set of defined groups. The structure of this compound is as follows:
The Benson groups for this compound are:
-
Two primary carbon atoms bonded to another carbon: C-(C)(H)3
-
Four secondary carbon atoms bonded to two other carbons: C-(C)2(H)2
-
One tertiary carbon atom bonded to three other carbons: C-(C)3(H)
-
One quaternary carbon atom bonded to four other carbons: C-(C)4
-
Three methyl groups bonded to the quaternary carbon: C-(C)(H)3
-
One ethyl group consisting of a primary and a secondary carbon.
By summing the established thermodynamic contributions of these groups, the overall thermodynamic properties of the molecule can be estimated.
Table 1: Estimated Thermodynamic Properties of this compound (Ideal Gas, 298.15 K and 1 bar)
| Property | Estimated Value | Units |
| Standard Enthalpy of Formation (ΔfH°) | Value derived from group additivity | kJ/mol |
| Standard Molar Entropy (S°) | Value derived from group additivity | J/(mol·K) |
| Molar Heat Capacity (Cp) | Value derived from group additivity | J/(mol·K) |
Note: Specific numerical values require detailed calculations using a comprehensive set of Benson group values, which are not provided in the immediate search results but are available in specialized thermochemical literature. For comparison, the experimental standard enthalpy of formation for the linear isomer, n-dodecane, is approximately -290.9 ± 1.4 kJ/mol, and its standard molar entropy is 622.50 J/(mol·K).[3] Branched alkanes are generally more thermodynamically stable than their linear counterparts.[4]
General Experimental Protocols for Determining Alkane Thermodynamic Properties
While specific experimental data for this compound is not available, the following are detailed methodologies for key experiments used to determine the thermodynamic properties of alkanes.
Combustion Calorimetry for Enthalpy of Formation
Combustion calorimetry is a fundamental technique for determining the standard enthalpy of formation of organic compounds.
Methodology:
-
Sample Preparation: A precisely weighed sample of the alkane is placed in a crucible within a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is filled with a surplus of pure oxygen to ensure complete combustion.
-
Immersion: The bomb is submerged in a known mass of water in a well-insulated calorimeter.
-
Ignition and Measurement: The sample is ignited, and the resulting temperature change of the water is meticulously measured.
-
Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's law, with the known enthalpies of formation of the combustion products (CO2 and H2O).
Low-Temperature Calorimetry for Heat Capacity and Entropy
Low-temperature calorimetry, or adiabatic calorimetry, is employed to measure heat capacity from near absolute zero to room temperature. This data is then used to calculate the standard entropy.
Methodology:
-
Sample Encapsulation: A sample of the alkane is sealed in a calorimeter vessel.
-
Cooling: The vessel is cooled to a very low temperature, typically near absolute zero, using liquid helium or nitrogen.
-
Heating and Measurement: A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured.
-
Calculation of Heat Capacity: The heat capacity at a given temperature is calculated as the ratio of the energy input to the temperature change.
-
Calculation of Entropy: The standard entropy is determined by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to 298.15 K, accounting for any phase transitions.
Visualization of Methodological Workflow
The following diagrams illustrate the logical workflow of the Benson group additivity method and a generalized experimental workflow for calorimetry.
Caption: Logical workflow of the Benson group additivity method.
Caption: Generalized experimental workflow for combustion calorimetry.
Conclusion
While direct experimental thermodynamic data for this compound remains to be determined, this guide demonstrates that reliable estimates can be obtained through established theoretical methods like the Benson group additivity scheme. The outlined experimental protocols for calorimetry provide a clear framework for any future empirical studies. For professionals in fields requiring thermochemical data, these estimation techniques and experimental methodologies are essential tools for advancing research and development.
References
A Technical Guide to the Solubility of 4-Ethyl-3,3-dimethyloctane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Ethyl-3,3-dimethyloctane, a branched alkane of interest in various industrial and research applications. Due to the limited availability of specific experimental data for this compound, this guide leverages data from structurally analogous branched alkanes, namely isododecane (a C12 isomer mixture) and 2,2,4-trimethylpentane (B7799088) (isooctane), to predict its solubility behavior. The fundamental principle of "like dissolves like," governed by intermolecular forces, is discussed in detail. This guide includes a qualitative solubility summary for analogous compounds in a range of common organic solvents, a detailed experimental protocol for determining liquid-liquid miscibility, and a conceptual diagram illustrating the principles of solubility for this non-polar compound.
Introduction
This compound is a saturated hydrocarbon with the molecular formula C12H26. As a branched alkane, its physical and chemical properties, including solubility, are dictated by its non-polar nature. Understanding the solubility of this compound in various organic solvents is crucial for its application in formulations, as a reaction medium, or in extraction processes. This guide synthesizes available information on similar compounds to provide a robust predictive framework for the solubility of this compound.
Theoretical Principles of Solubility
The solubility of one substance in another is governed by the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" is a fundamental concept in predicting solubility.
-
Non-polar Solutes: this compound is a non-polar molecule, with only weak van der Waals forces (London dispersion forces) acting between its molecules.
-
Non-polar Solvents: Non-polar solvents, such as other hydrocarbons (e.g., hexane, toluene), ethers, and chlorinated hydrocarbons, also exhibit weak van der Waals forces. When a non-polar solute like this compound is mixed with a non-polar solvent, the energy required to break the existing solute-solute and solvent-solvent interactions is comparable to the energy released when new solute-solvent interactions are formed. This energetic balance favors mixing, leading to high solubility or complete miscibility.[1][2]
-
Polar Solvents: Polar solvents, such as water and alcohols, have strong intermolecular forces, including dipole-dipole interactions and hydrogen bonding. For a non-polar molecule to dissolve in a polar solvent, these strong forces must be disrupted. The new van der Waals interactions between the non-polar solute and polar solvent molecules are significantly weaker and do not release enough energy to compensate for the disruption of the solvent's strong intermolecular bonds. Consequently, non-polar compounds like this compound are virtually insoluble in polar solvents like water.[1][2]
The logical relationship governing the solubility of this compound is visualized in the diagram below.
Solubility Data of Structurally Analogous Compounds
| Solvent Class | Solvent Example | Analog Compound | Solubility/Miscibility | Reference |
| Non-Polar Hydrocarbons | Hexane | 2,2,4-Trimethylpentane | Good Solubility | [3] |
| Heptane | 2,2,4-Trimethylpentane | Miscible | [4] | |
| Other Hydrocarbons | Isododecane | Completely Soluble / Miscible | [5][6][7][8][9] | |
| Aromatic Hydrocarbons | Benzene | 2,2,4-Trimethylpentane | Soluble | [3][4] |
| Toluene | 2,2,4-Trimethylpentane | Soluble | [3][4] | |
| Xylene | 2,2,4-Trimethylpentane | Soluble | [4] | |
| Aromatics | Isododecane | Very Good Solubility / Miscible | [10] | |
| Ethers | Diethyl Ether | 2,2,4-Trimethylpentane | Soluble | [4] |
| Ethers | Isododecane | Very Soluble / Miscible | [6][9] | |
| Esters | General Esters | Isododecane | Very Soluble / Miscible | [6][9] |
| Chlorinated Solvents | Chloroform | 2,2,4-Trimethylpentane | Soluble | [4] |
| Carbon Tetrachloride | 2,2,4-Trimethylpentane | Soluble | [4] | |
| Chlorinated Hydrocarbons | Isododecane | Very Good Solubility / Miscible | [10] | |
| Ketones | Acetone | 2,2,4-Trimethylpentane | Miscible | [4] |
| Alcohols | Absolute Ethanol | 2,2,4-Trimethylpentane | Somewhat Soluble | [4] |
| Higher Alcohols | Isododecane | Very Good Solubility / Miscible | [10] | |
| Silicones | General Silicones | Isododecane | Completely Soluble / Miscible | [5][6][8] |
| Polar Solvents | Water | 2,2,4-Trimethylpentane | Insoluble | [4][11][12][13] |
| Water | Isododecane | Insoluble / Immiscible | [5][8][10] |
Note: "Miscible" implies solubility in all proportions. "Soluble" or "Good Solubility" indicates a high degree of mixing, though not necessarily in all proportions.
Based on this data, it is predicted that This compound will be miscible with or highly soluble in non-polar solvents such as hydrocarbons, aromatic compounds, ethers, esters, and chlorinated solvents. Its solubility in more polar solvents like lower alcohols is expected to be limited, and it will be virtually insoluble in water .
Experimental Protocol: Determination of Liquid-Liquid Miscibility
The following protocol describes a standard method for the visual determination of miscibility between a liquid alkane like this compound and various organic solvents at ambient temperature and pressure.
Objective: To determine if two liquids are miscible (form a single homogeneous phase) or immiscible (form two distinct layers) in various proportions.
Materials:
-
This compound (or appropriate analog)
-
A range of organic solvents (e.g., hexane, toluene, ethanol, acetone)
-
Calibrated glass test tubes with stoppers or screw caps
-
Pipettes or graduated cylinders for accurate volume measurement
-
Vortex mixer or shaker
-
Test tube rack
-
Proper personal protective equipment (safety glasses, gloves, lab coat)
Experimental Workflow:
Procedure:
-
Preparation: Label a series of clean, dry test tubes for each solvent to be tested and for each volume ratio (e.g., 1:3, 1:1, and 3:1 alkane to solvent).
-
Dispensing Liquids:
-
Using a clean, calibrated pipette, add the desired volume of the organic solvent to the corresponding test tube.
-
Using another clean pipette, add the desired volume of this compound to the same test tube.
-
-
Mixing: Securely cap the test tube and mix the contents vigorously using a vortex mixer for 30-60 seconds to ensure thorough contact between the two liquids.
-
Equilibration: Place the test tube in a rack and allow it to stand undisturbed for at least 2-5 minutes. This allows time for the liquids to separate if they are immiscible.
-
Observation and Recording:
-
Carefully observe the contents of the test tube. The most common determination of miscibility is by visual evaluation.[14]
-
Miscible: If the resulting mixture is a single, clear, homogeneous liquid with no visible interface, the two liquids are miscible at that ratio.[14][15]
-
Immiscible: If the mixture is cloudy or separates into two or more distinct layers, the liquids are immiscible.[14][15] Record the number of phases observed.
-
-
Repeat: Repeat steps 2-5 for all planned volume ratios and for each of the different organic solvents to be tested.
Conclusion
While direct quantitative solubility data for this compound remains sparse in publicly accessible literature, a strong predictive understanding of its behavior can be established based on fundamental chemical principles and data from close structural analogs. As a C12 branched alkane, this compound is expected to be highly soluble in a wide range of non-polar organic solvents and insoluble in polar solvents. The provided experimental protocol offers a straightforward method for confirming this predicted behavior in a laboratory setting. This technical guide serves as a valuable resource for professionals requiring an in-depth understanding of the solubility characteristics of this compound for formulation and development purposes.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. 2,2,4-trimethylpentane [stenutz.eu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2,2,4-Trimethylpentane | C8H18 | CID 10907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ISODODECANE - Ataman Kimya [atamanchemicals.com]
- 6. atamankimya.com [atamankimya.com]
- 7. Isododecane | Cosmetic Ingredients Guide [ci.guide]
- 8. makingcosmetics.com [makingcosmetics.com]
- 9. atamankimya.com [atamankimya.com]
- 10. haltermann-carless.com [haltermann-carless.com]
- 11. 2,2,4-Trimethylpentane - Sciencemadness Wiki [sciencemadness.org]
- 12. consolidated-chemical.com [consolidated-chemical.com]
- 13. 540-84-1 CAS | 2,2,4–TRIMETHYL PENTANE ‘DRY’ | Dry Solvents | Article No. 00353 [lobachemie.com]
- 14. 溶剂混溶性表 [sigmaaldrich.com]
- 15. Miscibility - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 4-Ethyl-3,3-dimethyloctane and its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-ethyl-3,3-dimethyloctane, a branched alkane, and its structural isomers. Due to the vast number of isomers of dodecane (B42187) (C12H26), this guide focuses on this compound and a selection of representative structural isomers to illustrate the impact of molecular branching on physicochemical properties.
Introduction to this compound
This compound is a saturated hydrocarbon with the chemical formula C12H26.[1][2][3] Its structure, characterized by an eight-carbon chain with ethyl and methyl substituents, results in a compact molecular arrangement compared to its linear isomer, n-dodecane. This branching significantly influences its physical and chemical properties, which are critical for its potential applications.
Structural Details:
Physicochemical Properties of this compound and Selected Isomers
Direct experimental data for this compound is limited. However, its properties can be estimated and compared with other well-characterized dodecane isomers. Increased branching generally leads to a decrease in boiling point and melting point due to reduced intermolecular van der Waals forces.
| Property | This compound (Estimated) | n-Dodecane | 2-Methylundecane | 2,2,4,6,6-Pentamethylheptane |
| Molecular Formula | C12H26 | C12H26 | C12H26 | C12H26 |
| Molecular Weight ( g/mol ) | 170.33 | 170.33 | 170.33 | 170.33 |
| Boiling Point (°C) | ~190-210 | 216.3 | 210 | 178 |
| Melting Point (°C) | N/A | -9.6 | -20.6 | -60.8 |
| Density (g/cm³ at 20°C) | ~0.76 | 0.75 | 0.75 | 0.75 |
Note: Some values are estimated based on trends observed in similar branched alkanes.
Synthesis of Branched Alkanes: Experimental Protocols
The synthesis of specific branched alkanes like this compound can be achieved through various methods in organic chemistry. Below is a generalized experimental protocol for a Grignard reaction followed by reduction, a common strategy for constructing such hydrocarbon frameworks.
General Synthesis of a Branched Alkane via Grignard Reaction
This protocol outlines the synthesis of a generic branched alkane. For this compound, suitable starting materials would be selected to construct the target carbon skeleton.
Objective: To synthesize a branched alkane through the formation of a new carbon-carbon bond using a Grignard reagent, followed by conversion of the resulting alcohol to the alkane.
Materials:
-
Appropriate alkyl halide (e.g., for the side chain)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Appropriate ketone or aldehyde (for the main chain)
-
Anhydrous HCl or H2SO4
-
Reducing agent (e.g., zinc amalgam - for Clemmensen reduction)
-
Standard laboratory glassware for anhydrous reactions
-
Reflux condenser, dropping funnel, and heating mantle
Procedure:
-
Grignard Reagent Formation:
-
All glassware must be thoroughly dried to exclude moisture.
-
Place magnesium turnings in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small volume of anhydrous ether or THF.
-
Dissolve the alkyl halide in anhydrous ether/THF and add it dropwise to the magnesium suspension via a dropping funnel. The reaction is initiated, often indicated by bubbling and a slight warming of the flask.
-
Once the reaction starts, continue the addition of the alkyl halide at a rate that maintains a gentle reflux.
-
After all the alkyl halide has been added, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Carbonyl Compound:
-
Cool the Grignard reagent to 0°C in an ice bath.
-
Dissolve the ketone or aldehyde in anhydrous ether/THF and add it dropwise to the Grignard reagent with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Isolation of the Alcohol:
-
Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and a dilute acid (e.g., HCl or H2SO4) to quench the reaction and dissolve the magnesium salts.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).
-
Remove the solvent by rotary evaporation to obtain the crude alcohol.
-
-
Reduction of the Alcohol to the Alkane (Clemmensen Reduction):
-
Prepare zinc amalgam by stirring zinc granules with a mercuric chloride solution.
-
Add the crude alcohol, concentrated hydrochloric acid, and the zinc amalgam to a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux for several hours.
-
After cooling, separate the organic layer.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer and remove the solvent to yield the crude alkane.
-
-
Purification:
-
The crude alkane can be purified by fractional distillation or column chromatography to obtain the final product.
-
Characterization of Branched Alkanes
The structural elucidation and purity assessment of this compound and its isomers are typically performed using a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile compounds like branched alkanes. The retention time in the gas chromatogram helps in separating isomers, while the mass spectrum provides information about the molecular weight and fragmentation pattern, aiding in structural identification.
Typical GC-MS Parameters for Alkane Analysis:
-
Column: A non-polar capillary column (e.g., DB-1 or similar) is commonly used.
-
Carrier Gas: Helium or hydrogen.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Oven Temperature Program: A temperature gradient is typically used, starting at a low temperature and ramping up to a higher temperature to ensure the separation of isomers with different boiling points.
-
Ionization Mode (MS): Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns that can be compared with spectral libraries.
-
Mass Analyzer: Quadrupole or time-of-flight (TOF) analyzers are common.
Visualizing the Synthesis and Purification Workflow
The following diagram, generated using the DOT language, illustrates a generalized workflow for the synthesis and purification of a branched alkane.
Caption: A generalized workflow for the synthesis and purification of branched alkanes.
Conclusion
This compound serves as a representative example of a branched alkane, a class of compounds with significant industrial and research interest. Understanding the relationship between their structure and properties is crucial for applications ranging from fuel additives to standards in analytical chemistry. The synthesis and characterization protocols outlined in this guide provide a foundational framework for researchers working with these molecules. Further investigation into the specific properties of a wider range of dodecane isomers will continue to enhance our understanding of these fundamental organic compounds.
References
- 1. This compound [webbook.nist.gov]
- 2. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
- 3. This compound | C12H26 | CID 53425101 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Ethyl-3,3-dimethyloctane as a Non-Polar Solvent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-3,3-dimethyloctane is a branched alkane with the molecular formula C12H26.[1][2] Its highly branched structure and lack of reactive functional groups render it a non-polar, high-boiling, and chemically inert solvent. These properties suggest its potential utility in specific organic synthesis applications where high temperatures are required, and a non-reactive medium is crucial. As a non-polar hydrocarbon, it is immiscible with water but soluble in other organic solvents like hexane (B92381) and toluene.[3]
This document provides detailed application notes and hypothetical protocols for the use of this compound as a non-polar solvent in organic synthesis. Due to the limited availability of published data on its specific applications, the following protocols are based on the known properties of the solvent and analogous applications of similar high-boiling branched alkanes.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. Note that some of these values are estimated based on its structure and comparison with analogous compounds due to the scarcity of experimental data.
| Property | Value | Source |
| Molecular Formula | C12H26 | [1][2] |
| Molecular Weight | 170.33 g/mol | [1] |
| CAS Number | 62183-57-7 | [1][2] |
| Estimated Boiling Point | 250–270°C | [3] |
| Estimated Density | 0.75–0.77 g/cm³ | [3] |
| Polarity | Non-polar | Inferred from structure |
| Solubility | Immiscible in water; Soluble in non-polar organic solvents | [3] |
| Chemical Reactivity | Generally inert; susceptible to radical halogenation under UV light | [3] |
Hazard and Safety Information
Potential Hazards:
-
Flammability: Like other alkanes, it is expected to be flammable, especially at elevated temperatures.
-
Inhalation: Vapors may cause respiratory irritation.
-
Skin and Eye Contact: May cause skin and eye irritation upon contact.
-
Ingestion: May be harmful if swallowed.
Recommended Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Ground and bond containers when transferring the solvent to prevent static discharge.
-
In case of fire, use a Class B fire extinguisher (e.g., dry chemical, CO2).
-
For detailed handling procedures, refer to the safety data sheets of similar compounds like 3,3-dimethyloctane.[4]
Conceptual Workflow for Solvent Application
The following diagram illustrates the decision-making process and experimental workflow for utilizing this compound as a solvent in an organic synthesis context.
Caption: A logical workflow for the application of this compound.
Application Notes
High-Temperature Reactions
Due to its high estimated boiling point (250–270°C), this compound is a suitable solvent for reactions that require sustained high temperatures to overcome activation energy barriers. This includes certain types of rearrangements, eliminations, and condensation reactions. Its inert nature ensures that it does not participate in the reaction, even under harsh conditions.
Reactions Involving Strong Bases or Nucleophiles
The saturated hydrocarbon structure of this compound makes it resistant to attack by strong bases and nucleophiles. This is advantageous in reactions such as Grignard reagent formation and use, where protic or reactive solvents are incompatible. While ethers are the standard solvents for Grignard reactions, a high-boiling alkane could be considered for specific substrates requiring higher temperatures, provided the Grignard reagent is stable at those temperatures.
Friedel-Crafts and Related Reactions
In Friedel-Crafts reactions, an inert solvent is necessary to prevent side reactions with the Lewis acid catalyst.[5][6] While chlorinated or aromatic solvents are often used, a high-boiling alkane could be a viable alternative, particularly for less reactive substrates that require higher temperatures to proceed.
Experimental Protocols (Hypothetical)
The following protocols are illustrative examples of how this compound could be used as a solvent. These are not based on published experimental data and should be optimized and validated in a laboratory setting.
Protocol 1: High-Temperature Esterification
Objective: To perform a Fischer esterification of a sterically hindered carboxylic acid and alcohol, which requires high temperatures to drive the equilibrium towards the product.
Materials:
-
Sterically hindered carboxylic acid (e.g., 2,4,6-trimethylbenzoic acid)
-
Sterically hindered alcohol (e.g., tert-butanol)
-
Sulfuric acid (catalyst)
-
This compound (solvent)
-
Sodium bicarbonate solution (for workup)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap.
-
To the flask, add the carboxylic acid (1.0 eq), the alcohol (1.5 eq), and this compound as the solvent.
-
Fill the Dean-Stark trap with this compound.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Heat the reaction mixture to reflux. The high boiling point of the solvent will facilitate the removal of water as an azeotrope.
-
Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or distillation.
Protocol 2: Friedel-Crafts Alkylation of an Aromatic Compound
Objective: To perform a Friedel-Crafts alkylation of a deactivated aromatic ring with a tertiary alkyl halide, which may require higher temperatures.
Materials:
-
Deactivated aromatic compound (e.g., bromobenzene)
-
Tertiary alkyl halide (e.g., tert-butyl chloride)
-
Aluminum chloride (AlCl3, catalyst)
-
This compound (solvent)
-
Ice-cold water (for quenching)
-
Hydrochloric acid (dilute)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
Add the deactivated aromatic compound and this compound to the flask.
-
Cool the flask in an ice bath and slowly add anhydrous aluminum chloride.
-
Add the tertiary alkyl halide dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 60-80°C) to facilitate the reaction.
-
Monitor the reaction by gas chromatography (GC) or TLC.
-
Upon completion, cool the reaction mixture in an ice bath and slowly quench it by adding ice-cold water, followed by dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the relationship between the properties of this compound and its suitability for specific reaction types.
Caption: Mapping of solvent properties to suitable reaction applications.
References
- 1. This compound | C12H26 | CID 53425101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. chemistryworkshopjr.weebly.com [chemistryworkshopjr.weebly.com]
Gas chromatography-mass spectrometry (GC-MS) analysis of "4-Ethyl-3,3-dimethyloctane"
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Ethyl-3,3-dimethyloctane
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for the analysis of this compound, a C12 branched alkane, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, detailed instrument parameters, and expected data outcomes. This application note is intended to guide researchers in achieving sensitive and accurate identification and quantification of this compound, which may be relevant in various fields including petroleum analysis, environmental monitoring, and as a potential biomarker or impurity in chemical synthesis.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1] Its high separation efficiency and definitive identification based on mass spectra make it the preferred method for analyzing hydrocarbons like this compound.[2] This compound (Formula: C₁₂H₂₆, Molecular Weight: 170.33 g/mol ) is a branched alkane whose detection and quantification are critical in complex matrices.[3][4] This protocol outlines a robust method to ensure reproducible and reliable results.
Experimental Protocol
Sample Preparation
Proper sample preparation is crucial for accurate GC-MS analysis. The goal is to prepare a clean, particle-free sample diluted in a suitable volatile solvent.
-
Solvent Selection: Use a high-purity, volatile organic solvent such as hexane, dichloromethane, or iso-octane.[1][5] Hexane is recommended for non-polar analytes like this compound.
-
Dilution:
-
Accurately weigh or measure the sample containing this compound.
-
Dilute the sample with the chosen solvent to a final concentration of approximately 10 µg/mL.[5] This concentration aims for an on-column loading of about 10 ng with a 1 µL injection, which is optimal for sensitivity without overloading the system.
-
-
Homogenization and Filtration:
-
Ensure the sample is fully dissolved in the solvent. Vortex mix if necessary.
-
To prevent blockage of the injector syringe and contamination of the inlet and column, remove any particulate matter.[5] This can be achieved by centrifuging the sample and transferring the supernatant to a clean vial, or by filtering the sample through a 0.22 µm syringe filter.[5][6]
-
-
Final Sample Transfer:
-
Transfer the final diluted and clarified sample into a 1.5 mL or 2 mL glass autosampler vial.[2][5] Avoid using plastic vials or parafilm to prevent contamination from leachable materials.[5]
-
Ensure a minimum sample volume of 50 µL if using inserts to guarantee proper aspiration by the autosampler needle.[5]
-
GC-MS Instrumentation and Conditions
The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation and sample matrix. A non-polar DB-5 type column is suggested, as it is well-suited for hydrocarbon analysis.[5][7]
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 7250 GC/Q-TOF or equivalent |
| Injector | Split/Splitless Inlet |
| Injector Temperature | 280 °C |
| Injection Volume | 1.0 µL |
| Injection Mode | Splitless (with a 1-minute purge delay to enhance sensitivity)[2] |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (Constant Flow Mode)[2][7] |
| GC Column | Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[7] |
| Oven Program | |
| Initial Temperature | 50 °C, hold for 2 minutes |
| Ramp Rate | 15 °C/min to 300 °C |
| Final Temperature | 300 °C, hold for 5 minutes |
| MS Parameters | |
| Transfer Line Temp. | 300 °C |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Electron Energy | 70 eV[7] |
| Mass Scan Range | m/z 40 - 400 |
| Quadrupole Temp. | 150 °C[7] |
| Solvent Delay | 3 minutes |
Data Presentation and Expected Results
Quantitative Data
The following table summarizes the expected quantitative results for a standard solution of this compound. The retention time is an estimate and will vary with the specific system.
| Analyte | CAS Number | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 62183-57-7[3] | ~10.5 - 11.5 | 57, 71, 85, 113, 141, 170 (M⁺) |
Mass Spectral Fragmentation
The mass spectrum of this compound under Electron Ionization (EI) is predicted to show characteristic fragmentation patterns for branched alkanes. Cleavage is favored at the most substituted carbon atoms, leading to the formation of stable carbocations.[8]
-
Molecular Ion (M⁺): The molecular ion peak at m/z 170 is expected but may be of very low abundance or absent.
-
Key Fragments:
-
m/z 141: Corresponds to the loss of an ethyl group ([M-29]⁺).
-
m/z 113: Corresponds to the loss of a butyl group ([M-57]⁺).
-
m/z 85: A highly probable and abundant peak resulting from cleavage at the C3-C4 bond to form the stable tertiary carbocation [C(CH₃)₂-CH₂-CH₃]⁺.
-
m/z 71, 57, 43: These are common fragment ions in the mass spectra of alkanes, corresponding to C₅H₁₁⁺, C₄H₉⁺, and C₃H₇⁺ ions, respectively.[9]
-
Workflow and Process Visualization
The overall analytical process from sample receipt to final data analysis is depicted in the workflow diagram below.
Caption: Experimental workflow from sample preparation to final data reporting.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C12H26 | CID 53425101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uoguelph.ca [uoguelph.ca]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. lcms.cz [lcms.cz]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Nuclear Magnetic Resonance (NMR) spectroscopy of "4-Ethyl-3,3-dimethyloctane"
Application Notes: NMR Spectroscopy of 4-Ethyl-3,3-dimethyloctane
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For saturated hydrocarbons such as this compound, NMR provides critical information about the carbon skeleton and the chemical environment of each proton. However, the ¹H NMR spectra of branched alkanes can be complex due to significant signal overlap in the upfield region (typically 0.5 - 2.0 ppm) and complex spin-spin coupling patterns.[1] A combination of one-dimensional (¹H and ¹³C) and potentially two-dimensional NMR experiments is often required for unambiguous signal assignment. These notes provide predicted ¹H and ¹³C NMR data for this compound and a detailed protocol for sample preparation and analysis.
Structural Analysis and Predicted NMR Data
The structure of this compound contains several distinct proton and carbon environments. The presence of a quaternary carbon (C3) and a chiral center (C4) influences the expected spectrum.
-
¹H NMR Spectroscopy : The proton spectrum is characterized by signals in the aliphatic region. Protons on methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups have characteristic chemical shifts and multiplicities.[2][3] The two methyl groups at the C3 position are chemically equivalent and are expected to produce a sharp singlet, integrating to six protons. The terminal methyl groups of the octane (B31449) chain and the ethyl substituent will appear as triplets. The methylene and methine protons will produce complex, overlapping multiplets.
-
¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom. For this compound, 11 distinct carbon signals are predicted. The chemical shifts for sp³ hybridized carbons in alkanes typically fall within a range of 10-50 ppm.[4][5] The quaternary carbon (C3) is a key feature and usually appears in the 30-40 ppm range.[2]
Predicted ¹H NMR Data for this compound
| Protons (Label) | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (b) | 3H | ~ 0.88 | Triplet (t) | ~ 7.0 |
| 2 x CH₃ (e) | 6H | ~ 0.90 | Singlet (s) | - |
| CH₃ (h) | 3H | ~ 0.91 | Triplet (t) | ~ 7.2 |
| CH₃ (l) | 3H | ~ 0.92 | Triplet (t) | ~ 7.0 |
| CH₂ groups (c, g, i, j, k) | 10H | ~ 1.20 - 1.45 | Complex Multiplets (m) | - |
| CH (f) | 1H | ~ 1.50 - 1.70 | Complex Multiplet (m) | - |
Predicted ¹³C NMR Data for this compound
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| C8 (l) | ~ 14.1 | Primary (CH₃) |
| Ethyl-CH₃ (h) | ~ 14.3 | Primary (CH₃) |
| C1 (b) | ~ 14.5 | Primary (CH₃) |
| C7 (k) | ~ 23.0 | Secondary (CH₂) |
| C6 (j) | ~ 25.0 | Secondary (CH₂) |
| Ethyl-CH₂ (g) | ~ 26.5 | Secondary (CH₂) |
| 2 x C3-CH₃ (e) | ~ 29.0 | Primary (CH₃) |
| C5 (i) | ~ 32.0 | Secondary (CH₂) |
| C2 (c) | ~ 35.0 | Secondary (CH₂) |
| C3 (d) | ~ 38.0 | Quaternary (C) |
| C4 (f) | ~ 45.0 | Tertiary (CH) |
Protocols: NMR Analysis of this compound
This section outlines the detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra.
I. Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.[6] The sample must be free of solid particles and paramagnetic impurities.[6][7]
-
Materials :
-
This compound
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
High-quality 5 mm NMR tube and cap
-
Pasteur pipette and glass wool
-
Analytical balance and clean vial
-
-
Procedure :
-
Accurately weigh the required amount of sample. For ¹H NMR, use 5-25 mg.[7] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[8]
-
Transfer the sample to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS as an internal reference (δ = 0.00 ppm).[8]
-
Gently vortex or sonicate the vial to ensure the sample is completely dissolved, creating a homogeneous solution.[8]
-
Place a small, tight plug of glass wool into a Pasteur pipette.
-
Filter the solution through the glass wool plug directly into the NMR tube to remove any suspended particles.[7]
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.[8]
-
Cap the NMR tube securely, wipe the outside with a lint-free tissue, and label it clearly.
-
II. NMR Data Acquisition
The following are general parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
¹H NMR Spectrum Acquisition :
-
Experiment : Standard 1D proton experiment.
-
Spectral Width : 12-16 ppm (centered around 6 ppm).
-
Number of Scans : 8-16 scans.
-
Relaxation Delay (d1) : 1-2 seconds.
-
Acquisition Time : 3-4 seconds.
-
Pulse Width : Calibrated 90° pulse.
-
-
¹³C NMR Spectrum Acquisition :
-
Experiment : Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).
-
Spectral Width : 220-240 ppm (centered around 100 ppm).
-
Number of Scans : 1024 or more, depending on concentration.
-
Relaxation Delay (d1) : 2 seconds.
-
Acquisition Time : ~1 second.
-
Pulse Width : Calibrated 30° or 90° pulse.
-
III. Data Processing
-
Apply Fourier Transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction (zero- and first-order) to obtain a pure absorption spectrum.
-
Apply baseline correction to ensure a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Pick and label the peaks for final analysis and interpretation.
Visualizations
Caption: Experimental workflow for NMR analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Alkanes | OpenOChem Learn [learn.openochem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
Application Note: Theoretical Protocol for the Use of 4-Ethyl-3,3-dimethyloctane as an Internal Standard in Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document presents a theoretical application and protocol for the use of 4-Ethyl-3,3-dimethyloctane as an internal standard (IS) for the quantitative analysis of volatile and semi-volatile hydrocarbons using Gas Chromatography-Mass Spectrometry (GC-MS). An internal standard is a substance added in a constant amount to samples, calibration standards, and blanks to correct for variations in injection volume and instrument response, thereby improving analytical accuracy and precision.[1]
While structurally similar branched alkanes are utilized as internal standards in gas chromatography[1], a review of scientific literature did not yield specific, documented applications for this compound. The following protocol is therefore a hypothetical application based on the compound's physicochemical properties and established chromatographic principles.
Introduction and Principle
This compound (C₁₂H₂₆, M.W. 170.33 g/mol ) is a saturated, branched-chain alkane.[2][3][4] Its properties—high volatility, chemical inertness, and lack of functional groups that could interfere with common analytes—make it a suitable candidate for an internal standard in the analysis of non-polar compounds. In a GC-MS method, an ideal internal standard should have a retention time that is close to, but does not overlap with, the analytes of interest.[5][6] This theoretical protocol outlines its use for quantifying a mixture of representative C10-C14 linear alkanes in a hexane (B92381) matrix.
Physicochemical Properties of Internal Standard
| Property | Value |
| IUPAC Name | This compound[2][3] |
| CAS Registry Number | 62183-57-7[2] |
| Molecular Formula | C₁₂H₂₆[2][3] |
| Molecular Weight | 170.33 g/mol [2][3][4] |
| Structure | Branched-chain alkane |
| Nature | Volatile, non-polar hydrocarbon |
Experimental Protocols
Materials and Reagents
-
Internal Standard: this compound (≥99% purity)
-
Analytes: n-Decane, n-Dodecane, n-Tetradecane (≥99% purity)
-
Solvent: Hexane (GC or HPLC grade)
-
Apparatus:
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Analytical balance (4-decimal place)
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL)
-
Calibrated micropipettes
-
2 mL autosampler vials with PTFE-lined septa caps
-
Vortex mixer
-
Preparation of Standard Solutions
A critical step in quantitative analysis is the precise preparation of stock and working standard solutions.[7][8]
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh 10 mg of this compound (IS), 10 mg of n-Decane, 10 mg of n-Dodecane, and 10 mg of n-Tetradecane into separate 10 mL Class A volumetric flasks.
-
Dissolve and dilute to the mark with hexane. Mix thoroughly. These are the individual primary stock solutions.
-
-
Analyte Working Standard Mixture (100 µg/mL):
-
Transfer 5 mL of each analyte primary stock solution (n-Decane, n-Dodecane, n-Tetradecane) into a single 50 mL volumetric flask.
-
Dilute to the mark with hexane and mix. This creates a mixed analyte working standard.
-
-
Internal Standard Working Solution (50 µg/mL):
-
Transfer 5 mL of the this compound primary stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with hexane and mix.
-
Preparation of Calibration Standards
| Standard Level | Volume of Analyte Mix (100 µg/mL) | Volume of IS Solution (50 µg/mL) | Final Volume (with Hexane) | Final Analyte Conc. (µg/mL) | Final IS Conc. (µg/mL) |
| CAL 1 | 50 µL | 200 µL | 1 mL | 5.0 | 10 |
| CAL 2 | 100 µL | 200 µL | 1 mL | 10.0 | 10 |
| CAL 3 | 250 µL | 200 µL | 1 mL | 25.0 | 10 |
| CAL 4 | 500 µL | 200 µL | 1 mL | 50.0 | 10 |
| CAL 5 | 750 µL | 200 µL | 1 mL | 75.0 | 10 |
Procedure: For each calibration level, pipette the specified volume of the Analyte Working Standard Mixture and the Internal Standard Working Solution into a labeled autosampler vial. Add hexane to reach a final volume of 1 mL. Cap and vortex to mix.
Sample Preparation Protocol
-
Pipette 700 µL of the sample solution into a 2 mL autosampler vial.
-
Add 200 µL of the Internal Standard Working Solution (50 µg/mL).
-
Add 100 µL of hexane to bring the total volume to 1 mL.
-
Cap the vial and vortex thoroughly for 30 seconds.
-
The sample is now ready for GC-MS analysis.
Visualizations
Caption: Workflow for preparing standards and samples for GC-MS analysis.
GC-MS Instrumental Conditions (Hypothetical)
The following parameters are proposed for a standard GC-MS system. Optimization may be required based on the specific instrument and analytes.
| Parameter | Setting |
| GC System | Agilent 8890 GC with 5977B MSD (or equivalent) |
| Column | HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (20:1 ratio) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| Transfer Line Temp | 280 °C |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-400) and Selected Ion Monitoring (SIM) |
Results and Discussion (Hypothetical Data)
The following tables summarize the expected results from an analysis performed under the conditions described above.
Table 1: Expected Retention Times and SIM Ions
| Compound | Expected Retention Time (min) | Primary Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| n-Decane | ~8.5 | 57 | 43 | 71 |
| n-Dodecane | ~10.9 | 57 | 43 | 85 |
| This compound (IS) | ~11.5 | 57 | 85 | 141 |
| n-Tetradecane | ~13.1 | 57 | 43 | 85 |
Note: The retention time for the internal standard is estimated to be between that of n-Dodecane and n-Tetradecane due to its C12 backbone and branched structure.
Table 2: Hypothetical Calibration Curve Data
The response factor (RF) is calculated as: (Analyte Peak Area / IS Peak Area) / (Analyte Concentration / IS Concentration). A calibration curve is generated by plotting (Analyte Area / IS Area) against Analyte Concentration.
| Analyte | Linearity (r²) | % RSD of RFs |
| n-Decane | > 0.998 | < 15% |
| n-Dodecane | > 0.999 | < 15% |
| n-Tetradecane | > 0.998 | < 15% |
Logical Relationship Diagram
Caption: Logical flow from sample injection to final quantitative result.
This document provides a comprehensive, albeit theoretical, protocol for the use of this compound as an internal standard for the GC-MS analysis of non-polar analytes. Its chemical properties make it a strong candidate for such applications. The detailed steps for standard preparation, instrumental conditions, and data analysis serve as a robust starting point for method development. Researchers should perform validation experiments to confirm the suitability and performance of this compound as an internal standard within their specific analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound (62183-57-7) for sale [vulcanchem.com]
- 4. This compound | C12H26 | CID 53425101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
Application Note: Analysis of 4-Ethyl-3,3-dimethyloctane in Petrochemical Fuels
Introduction
The precise characterization of fuel composition is paramount for optimizing engine performance, controlling emissions, and ensuring regulatory compliance. Gasoline, a complex mixture of hydrocarbons, typically contains molecules with carbon numbers ranging from 4 to 12.[1] Among these are numerous branched-chain alkanes, which are crucial for enhancing the octane (B31449) rating of the fuel. 4-Ethyl-3,3-dimethyloctane, a C12 isomer, represents one of the many branched alkanes that can be found in gasoline streams. Its concentration and that of other isomers can influence the physicochemical properties of the fuel, such as volatility and combustion characteristics.
Detailed hydrocarbon analysis (DHA) is the standard approach for the comprehensive compositional analysis of gasoline and other petroleum products.[2][3] Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID), is the primary analytical technique employed for DHA.[2][3] This application note provides a detailed protocol for the identification and quantification of this compound in a gasoline matrix using GC-MS.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is essential for developing an effective analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | [4][5] |
| Molecular Weight | 170.33 g/mol | [4][5] |
| CAS Number | 62183-57-7 | [4][5] |
| IUPAC Name | This compound | [4][5] |
Experimental Protocol: GC-MS Analysis of this compound in Gasoline
This protocol outlines the steps for the sample preparation and GC-MS analysis of gasoline to identify and quantify this compound.
1. Sample Preparation
-
Sample Dilution: Accurately dilute the gasoline sample in a volatile, high-purity solvent such as hexane (B92381) or pentane. A typical dilution factor is 1:100 (v/v), but this may need to be optimized based on the expected concentration of C12 alkanes and the sensitivity of the instrument.
-
Internal Standard Spiking: Add a suitable internal standard to the diluted sample. For the analysis of hydrocarbons, a deuterated alkane such as dodecane-d26 (B105161) is a good choice. The concentration of the internal standard should be in the mid-range of the expected analyte concentration.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A high-resolution capillary gas chromatograph is required.
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer is suitable for this analysis.
-
GC Column: A non-polar capillary column, such as a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane, is recommended for the separation of hydrocarbons. A common column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: Helium or hydrogen can be used as the carrier gas. Hydrogen can significantly reduce analysis time.[3]
-
Injection: Use a split/splitless injector in split mode to handle the high concentration of components in gasoline. A split ratio of 100:1 is a good starting point.
-
Oven Temperature Program: A temperature program is essential to separate the wide range of hydrocarbons in gasoline. A typical program is as follows:
-
Initial temperature: 35°C, hold for 10 minutes
-
Ramp 1: 2°C/minute to 100°C
-
Ramp 2: 5°C/minute to 300°C, hold for 10 minutes
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Rate: ≥ 2 scans/second
-
3. Data Analysis
-
Identification: The identification of this compound is based on its retention time and mass spectrum.
-
Retention Time: The retention time should be compared to that of a certified reference standard of this compound if available. Alternatively, the retention index can be calculated and compared to literature values.
-
-
Quantification: Quantification is performed using the internal standard method. A calibration curve should be generated using a series of calibration standards containing known concentrations of this compound and the internal standard. The concentration of the analyte in the sample is then calculated based on the peak area ratio of the analyte to the internal standard.
Expected Results
The concentration of individual C12 aliphatic hydrocarbons in gasoline is typically low, often in the range of 0.1 to 1 wt.%. The exact concentration of this compound will vary depending on the specific blend of the gasoline.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound in gasoline.
Caption: Logical relationship of this compound within the composition of petrochemical fuel.
References
Application of "4-Ethyl-3,3-dimethyloctane" in lubricant formulation studies
Application of 4-Ethyl-3,3-dimethyloctane in Lubricant Formulation Studies
Application Note
Introduction
This compound is a saturated branched alkane with the molecular formula C12H26. Its highly branched structure imparts unique physical properties that are desirable in the formulation of high-performance synthetic lubricants. Unlike linear alkanes, which can pack closely and solidify at higher temperatures, the branched structure of this compound disrupts crystalline formation, leading to excellent low-temperature fluidity.[1][2] This characteristic, combined with favorable viscosity and tribological properties, makes it a subject of interest for researchers and scientists in the development of advanced lubricant base oils and additives. This document outlines the potential applications of this compound in lubricant formulation studies, supported by experimental protocols and comparative data.
The molecular architecture of alkanes, specifically their degree of branching, has a profound impact on their tribological performance.[3] In boundary lubrication regimes, which occur under high loads and low speeds, the irregular, three-dimensional structure of branched alkanes like this compound prevents the formation of highly ordered, high-friction molecular layers that are characteristic of linear alkanes.[3] This disruption of crystalline packing leads to a lower coefficient of friction.[3]
Key Performance Characteristics
The inclusion of this compound in lubricant formulations is anticipated to influence several key performance parameters positively. Branched paraffins are frequently utilized as lubricating base oils due to their lower pour points and acceptable viscosity index (VI) values.[1]
-
Viscosity Index (VI): Branched-chain alkanes, or iso-paraffins, generally exhibit a high but slightly lower VI compared to their linear counterparts (n-paraffins).[4] A high VI indicates a smaller change in viscosity with temperature, which is a critical attribute for lubricants operating across a wide temperature range.[4] The compact and irregular molecular structure of this compound is expected to contribute to a favorable viscosity index.
-
Pour Point: The highly branched structure of this compound is a key factor in achieving a very low pour point. The ethyl and methyl side groups hinder the alignment and crystallization of the molecules at low temperatures, thus maintaining fluidity.[1][2] This property is particularly beneficial for lubricants intended for use in cold climates.
-
Tribological Properties (Wear and Friction): In boundary lubrication, branched alkanes can reduce friction compared to linear alkanes.[3] The irregular shape of this compound molecules disrupts the formation of ordered, high-shear-strength layers between surfaces, leading to a lower coefficient of friction and potentially reduced wear.[3]
Data Presentation: Hypothetical Performance Data
While specific experimental data for this compound is not extensively available in public literature, the following table presents hypothetical yet realistic performance data based on the known properties of similar C12 branched alkanes. This data is intended for comparative purposes in formulation studies.
| Property | Test Method | This compound (Hypothetical) | n-Dodecane (Linear Alkane) |
| Kinematic Viscosity @ 40°C (cSt) | ASTM D445 | 4.5 | 1.38 |
| Kinematic Viscosity @ 100°C (cSt) | ASTM D445 | 1.5 | 0.53 |
| Viscosity Index | ASTM D2270 | 125 | 95 |
| Pour Point (°C) | ASTM D97 | -54 | -12 |
| Wear Scar Diameter (mm) | ASTM D4172 | 0.45 | 0.60 |
| Coefficient of Friction | ASTM D4172 | 0.09 | 0.12 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Determination of Viscosity Index
Objective: To calculate the viscosity index of a lubricant fluid containing this compound.
Standard Method: ASTM D2270 - Standard Practice for Calculating Viscosity Index From Kinematic Viscosity at 40°C and 100°C.
Apparatus:
-
Calibrated glass capillary viscometers (e.g., Ubbelohde type)
-
Constant temperature baths, capable of maintaining 40°C ± 0.02°C and 100°C ± 0.02°C
-
Thermometers with appropriate range and accuracy
-
Timer, accurate to 0.1 seconds
Procedure:
-
Measure the kinematic viscosity of the lubricant sample at 40°C using a calibrated viscometer in the constant temperature bath.
-
Measure the kinematic viscosity of the same lubricant sample at 100°C using a calibrated viscometer in the other constant temperature bath.
-
Ensure that the measurements are performed in duplicate and that the results are within the acceptable repeatability of the test method.
-
Using the obtained kinematic viscosities at 40°C (KV40) and 100°C (KV100), calculate the Viscosity Index (VI) using the formulas provided in the ASTM D2270 standard. The calculation involves comparing the viscosity of the test sample to that of two reference oils having the same viscosity at 100°C but with VIs of 0 and 100.
Logical Relationship for Viscosity Index Calculation
Caption: Workflow for Viscosity Index Calculation.
Protocol 2: Determination of Pour Point
Objective: To determine the lowest temperature at which a lubricant containing this compound will flow.
Standard Method: ASTM D97 - Standard Test Method for Pour Point of Petroleum Products.
Apparatus:
-
Test jar of clear glass
-
Jacket to hold the test jar
-
Gasket, disc, and cork for sealing
-
Cooling bath(s) capable of reaching temperatures as low as -60°C
-
ASTM Pour Point thermometers
Procedure:
-
Bring the sample to a specified temperature to remove any previous thermal history. For samples with expected pour points below -33°C, heat to 45°C.
-
Pour the sample into the test jar to the marked level.
-
Assemble the apparatus with the thermometer correctly positioned.
-
Cool the sample in a controlled manner using the cooling bath(s).
-
At every 3°C interval, remove the test jar from the jacket and tilt it to see if the oil moves. This observation should be done quickly to avoid warming the sample.
-
The test is complete when the sample does not flow when the jar is held horizontally for 5 seconds.
-
The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.
Experimental Workflow for Pour Point Determination
Caption: Pour Point Determination Workflow.
Protocol 3: Evaluation of Wear Preventive Characteristics
Objective: To assess the anti-wear properties of a lubricant formulated with this compound.
Standard Method: ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).
Apparatus:
-
Four-Ball Wear Test Machine
-
Steel balls (AISI E-52100 steel)
-
Microscope for measuring wear scars, with a resolution of 0.01 mm
-
Solvents for cleaning test components
Procedure:
-
Thoroughly clean the four steel balls and the test cup with a suitable solvent and allow them to dry.
-
Place three balls in the test cup, lock them in place, and cover them with the test lubricant.
-
Place the fourth ball in the chuck of the test machine.
-
Assemble the test cup onto the machine and apply the specified load.
-
Start the motor and run the test for a specified time and at a set temperature (e.g., 60 minutes at 75°C).
-
At the end of the test, disassemble the apparatus, clean the three lower balls, and measure the diameter of the wear scars on each ball in two directions (parallel and perpendicular to the direction of sliding).
-
Calculate the average wear scar diameter. A smaller diameter indicates better wear protection.
-
The coefficient of friction can also be monitored and recorded throughout the test if the equipment allows.
Signaling Pathway of Lubricant Action in Wear Prevention
Caption: Mechanism of Wear Prevention.
References
Application Note: 4-Ethyl-3,3-dimethyloctane as a Reference Compound in Environmental Analysis
Introduction
4-Ethyl-3,3-dimethyloctane is a branched aliphatic hydrocarbon with the molecular formula C12H26.[1][2] Its stable, non-polar nature and unique mass spectrum make it a suitable candidate for use as a reference compound, particularly as an internal standard, in the gas chromatography-mass spectrometry (GC/MS) analysis of environmental samples for hydrocarbon contamination. This application note outlines the properties of this compound and provides a protocol for its use in the quantification of total petroleum hydrocarbons (TPH) in soil and water matrices.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Its high boiling point and hydrophobicity are characteristic of mid-range hydrocarbons, making it an ideal internal standard for the analysis of similar compounds in environmental samples.
| Property | Value | Reference |
| Molecular Formula | C12H26 | [1][2] |
| Molecular Weight | 170.3348 g/mol | [1] |
| CAS Number | 62183-57-7 | [1] |
| IUPAC Name | This compound | [2] |
| Boiling Point | Not specified, but expected to be in the range of other C12 alkanes | |
| LogP (Octanol-Water Partition Coefficient) | ~6.0 (estimated) | [2] |
| Appearance | Colorless liquid (expected) |
Table 1: Physicochemical Properties of this compound
Application as an Internal Standard
In quantitative environmental analysis, particularly for organic contaminants, the use of an internal standard is crucial for achieving accurate and reproducible results. An internal standard is a compound of known concentration that is added to a sample prior to extraction and analysis. It helps to correct for variations in sample preparation, injection volume, and instrument response.
This compound is a suitable internal standard for the analysis of hydrocarbons in environmental matrices for the following reasons:
-
Chemical Inertness: As a saturated alkane, it is chemically stable and unlikely to react with other components in the sample matrix.
-
Unique Mass Spectrum: Its mass spectrum will have a distinct fragmentation pattern, allowing for clear identification and quantification without interference from other hydrocarbons.
-
Appropriate Volatility: Its volatility is similar to that of many hydrocarbon contaminants of interest (e.g., diesel range organics), ensuring it behaves similarly during sample preparation and GC analysis.
-
Not Naturally Occurring: It is not expected to be present in environmental samples, thus avoiding any background interference.
Experimental Protocol: Quantification of Total Petroleum Hydrocarbons (TPH) in Soil using GC/MS with this compound as an Internal Standard
This protocol describes the use of this compound as an internal standard for the quantification of TPH in soil samples.
1. Materials and Reagents
-
This compound (high purity standard)
-
Dichloromethane (DCM), pesticide residue grade
-
Anhydrous sodium sulfate (B86663), analytical grade
-
TPH standard mix (e.g., diesel range organics)
-
Soil sample
-
Glassware: vials, flasks, pipettes
-
Analytical balance
-
Ultrasonic bath or shaker
-
Centrifuge
-
Gas chromatograph with mass spectrometer (GC/MS)
2. Sample Preparation and Extraction
-
Weigh approximately 10 g of the soil sample into a glass centrifuge tube.
-
Add a known amount of this compound internal standard solution in DCM to the soil sample. The concentration of the internal standard should be chosen to be in the mid-range of the expected TPH concentrations.
-
Add 20 mL of DCM to the tube.
-
Extract the sample by ultrasonicating for 15 minutes or shaking for 1 hour.
-
Centrifuge the sample at 2500 rpm for 10 minutes to separate the soil from the solvent.
-
Carefully transfer the DCM extract to a clean tube.
-
Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC/MS Analysis
-
GC Column: A non-polar column, such as a DB-5ms or equivalent, is suitable for hydrocarbon analysis.
-
Injection: 1 µL of the concentrated extract is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 320°C.
-
Hold: 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
4. Quantification
-
Create a calibration curve by analyzing a series of TPH standards of known concentrations, each spiked with the same amount of this compound internal standard.
-
Plot the ratio of the peak area of the TPH to the peak area of the internal standard against the concentration of the TPH standards.
-
Calculate the same peak area ratio for the soil sample extract.
-
Determine the concentration of TPH in the sample by using the calibration curve.
Diagrams
Caption: Workflow for TPH analysis using an internal standard.
Conclusion
This compound possesses the ideal characteristics for use as an internal standard in the GC/MS analysis of hydrocarbon contaminants in environmental samples. Its use can significantly improve the accuracy and precision of quantitative data by correcting for variations inherent in the analytical process. The provided protocol offers a general framework for its application in the analysis of TPH in soil, which can be adapted for other matrices and specific hydrocarbon analytes.
References
Application Note: Analysis of 4-Ethyl-3,3-dimethyloctane by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Ethyl-3,3-dimethyloctane is a saturated branched-chain alkane with the molecular formula C12H26 and a molecular weight of approximately 170.33 g/mol .[1][2][3] As a non-polar hydrocarbon, its analysis is crucial in various fields, including petroleum research, lubricant development, and as a potential impurity in pharmaceutical or chemical manufacturing processes. While gas chromatography (GC) is a conventional method for analyzing volatile hydrocarbons, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for less volatile samples or when GC instrumentation is unavailable.
This application note details a normal-phase HPLC (NP-HPLC) method for the separation and quantification of this compound. Due to the lack of a UV-absorbing chromophore in the molecule, a Refractive Index Detector (RID) is employed for detection.
Experimental Protocol
Materials and Reagents
-
Mobile Phase: HPLC-grade n-Hexane
-
Standard Preparation: A stock solution of 1 mg/mL this compound is prepared in n-Hexane. A series of calibration standards are prepared by diluting the stock solution with n-Hexane to concentrations of 0.5, 0.25, 0.1, and 0.05 mg/mL.
-
Sample Preparation: Samples containing this compound are dissolved and diluted in n-Hexane to fall within the calibration range.
Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | A standard HPLC system with a binary or isocratic pump, autosampler, and column oven. |
| Detector | Refractive Index Detector (RID) |
| Column | Silica-based Normal-Phase Column (e.g., 5 µm particle size, 4.6 x 250 mm) |
| Mobile Phase | 100% n-Hexane |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| RID Temperature | 35 °C |
| Run Time | 10 minutes |
Data Presentation
The following table summarizes hypothetical quantitative data obtained from the analysis of calibration standards. A calibration curve would be constructed by plotting the peak area against the concentration of this compound.
| Concentration (mg/mL) | Retention Time (min) | Peak Area (Arbitrary Units) |
| 0.05 | 4.21 | 15,234 |
| 0.10 | 4.22 | 30,512 |
| 0.25 | 4.21 | 76,345 |
| 0.50 | 4.20 | 151,987 |
Visualizations
References
Application Note: 4-Ethyl-3,3-dimethyloctane as a Model Compound for Investigating Hydrophobic Interactions in Drug Discovery
Introduction
Hydrophobic interactions are a primary driving force in numerous biological processes, including protein folding, ligand-receptor binding, and the formation of biological membranes. A quantitative understanding of these interactions is therefore critical in the field of drug discovery and development for designing molecules with optimal pharmacokinetic and pharmacodynamic profiles. 4-Ethyl-3,3-dimethyloctane, a branched-chain alkane, serves as an excellent model compound for studying the influence of molecular structure and steric hindrance on hydrophobic interactions. Its well-defined non-polar structure allows for the systematic investigation of how alkyl chain branching affects solvation, partitioning, and binding events.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a model compound is essential for interpreting experimental results. The key properties of this compound are summarized in the table below.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | PubChem[1], Vulcanchem[2] |
| Molecular Weight | 170.33 g/mol | PubChem[1], Vulcanchem[2] |
| CAS Number | 62183-57-7 | PubChem[1], Vulcanchem[2] |
| IUPAC Name | This compound | PubChem[1] |
| Computed XLogP3 | 5.8 | PubChem[1] |
| Boiling Point | Not specified in retrieved results | |
| Density | Not specified in retrieved results |
Applications in Hydrophobic Interaction Studies
Due to its distinct branched structure, this compound is a valuable tool for elucidating several aspects of hydrophobic interactions:
-
Quantifying Hydrophobicity: The octanol-water partition coefficient (LogP) is a standard measure of a compound's hydrophobicity. By comparing the experimental LogP value of this compound with its linear and less-branched isomers, researchers can quantify the impact of steric bulk on solvation and partitioning behavior.
-
Modeling Ligand-Receptor Interactions: In drug design, the hydrophobic effect often governs the binding of a ligand to the active site of a protein. This compound can be used as a probe molecule in computational and experimental studies to understand how the shape and size of hydrophobic moieties influence binding affinity and specificity.
-
Investigating Membrane Permeability: The ability of a drug to permeate biological membranes is closely linked to its hydrophobic character. Studying the interaction of this compound with artificial lipid membranes can provide insights into the mechanisms of passive diffusion and the role of molecular shape in membrane translocation.
-
Development of Hydrophobic Materials: The principles learned from studying the hydrophobic interactions of molecules like this compound can be applied to the design of novel hydrophobic materials with applications in drug delivery systems and medical devices.[4]
Experimental Protocols
The following protocols describe standard methods for characterizing the hydrophobic properties of this compound.
Protocol 1: Determination of the Octanol-Water Partition Coefficient (LogP) using the Shake-Flask Method
Objective: To experimentally determine the LogP value of this compound.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Distilled water (pre-saturated with n-octanol)
-
Separatory funnels
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a stock solution of this compound in water-saturated n-octanol at a known concentration (e.g., 1 mg/mL).
-
In a separatory funnel, combine 10 mL of the n-octanol stock solution with 10 mL of octanol-saturated water.
-
Secure the separatory funnel and shake vigorously for 2 minutes to ensure thorough mixing.
-
Allow the two phases to separate for 24 hours at a constant temperature (e.g., 25°C).
-
Carefully separate the aqueous and octanol (B41247) phases.
-
Analyze the concentration of this compound in both phases using GC-FID.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP value is the base-10 logarithm of P.
Protocol 2: Assessment of Hydrophobic Interactions with a Model Protein using Isothermal Titration Calorimetry (ITC)
Objective: To characterize the thermodynamic parameters of the binding of this compound to a model hydrophobic protein pocket.
Materials:
-
This compound
-
A model protein with a known hydrophobic binding pocket (e.g., bovine serum albumin)
-
ITC instrument
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Syringe and sample cell for ITC
Procedure:
-
Prepare a solution of the model protein in the buffer at a known concentration (e.g., 0.1 mM).
-
Prepare a solution of this compound in the same buffer at a higher concentration (e.g., 1 mM). Due to its low water solubility, a co-solvent may be necessary, and its effect must be accounted for.
-
Load the protein solution into the ITC sample cell and the this compound solution into the injection syringe.
-
Set the experimental parameters on the ITC instrument (e.g., temperature, injection volume, spacing between injections).
-
Initiate the titration experiment, injecting small aliquots of the this compound solution into the protein solution.
-
Record the heat changes associated with each injection.
-
Analyze the resulting data to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Visualizations
Caption: Experimental workflow for studying hydrophobic interactions.
Caption: Relationship between structure, properties, and applications.
References
Application Notes and Protocols for the Synthesis of 4-Ethyl-3,3-dimethyloctane via Friedel-Crafts Alkylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of the branched alkane, 4-Ethyl-3,3-dimethyloctane, through a Friedel-Crafts-type alkylation reaction. The described methodology involves the reaction of 3,3-dimethyloct-4-ene with ethyl chloride in the presence of a Lewis acid catalyst, aluminum chloride. While direct literature precedents for this specific transformation are scarce, the protocol is based on established principles of Friedel-Crafts alkylation of alkenes. These application notes are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development, providing a plausible and detailed experimental workflow. All quantitative data presented is representative of typical outcomes for analogous reactions and should be considered illustrative.
Introduction
Branched alkanes are important structural motifs in medicinal chemistry and materials science. Their unique steric and electronic properties can significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. The synthesis of highly substituted, non-aromatic hydrocarbons often presents a challenge. Friedel-Crafts alkylation, a cornerstone of carbon-carbon bond formation, is traditionally associated with the alkylation of aromatic compounds. However, the principles of this reaction can be extended to the alkylation of alkenes, providing a pathway to complex aliphatic scaffolds.
This protocol details a proposed synthesis of this compound, a C12 branched alkane, utilizing a Lewis acid-catalyzed reaction between an alkene and an alkyl halide. The reaction proceeds via the formation of a carbocation intermediate, which is then trapped by the nucleophilic alkene.
Data Presentation
Due to the limited availability of specific experimental data for the synthesis of this compound, the following table summarizes representative data for a hypothetical laboratory-scale synthesis based on analogous Friedel-Crafts alkylations of alkenes.
| Parameter | Value | Notes |
| Starting Materials | ||
| 3,3-dimethyloct-4-ene | 1.40 g (10.0 mmol) | The purity of the alkene is crucial to minimize side reactions. |
| Ethyl chloride | 0.77 g (12.0 mmol) | A slight excess of the alkylating agent is used to drive the reaction to completion. This is typically added as a condensed gas or a solution. |
| Aluminum chloride (AlCl₃) | 1.47 g (11.0 mmol) | Anhydrous conditions are critical for the catalyst's activity. |
| Dichloromethane (B109758) (CH₂Cl₂) | 50 mL | Anhydrous solvent is required. |
| Reaction Conditions | ||
| Temperature | 0 °C to room temperature | The initial low temperature helps to control the exothermic reaction. |
| Reaction Time | 2 - 4 hours | Progress should be monitored by an appropriate analytical technique, such as gas chromatography (GC). |
| Product Isolation | ||
| Crude Yield | ~1.5 g | This is the weight of the organic material after initial workup and solvent removal. |
| Purification Method | Fractional Distillation or Column Chromatography | Distillation is suitable for larger scales, while chromatography provides higher purity for smaller quantities. |
| Final Product | ||
| This compound | ||
| Purified Yield | 1.02 - 1.28 g (60 - 75%) | The yield can vary depending on the purity of reagents and strictness of anhydrous conditions. |
| Purity (by GC) | >98% | High purity is achievable with careful purification. |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃, 400 MHz) | Consistent with the expected structure. | Signals for methyl, ethyl, and methylene (B1212753) protons would be observed in their respective regions with appropriate splitting patterns. |
| ¹³C NMR (CDCl₃, 100 MHz) | Consistent with the expected structure. | The number of signals should correspond to the number of unique carbon atoms in the molecule. |
| Mass Spectrometry (EI) | m/z = 170.20 (M⁺) | The molecular ion peak would be observed, along with characteristic fragmentation patterns for branched alkanes. |
Experimental Protocols
Synthesis of this compound
Materials:
-
3,3-dimethyloct-4-ene (≥98% purity)
-
Ethyl chloride (in a lecture bottle or as a solution in a suitable solvent)
-
Anhydrous aluminum chloride (AlCl₃) (≥99%)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus or column chromatography setup
Procedure:
-
Reaction Setup: Under an inert atmosphere, equip a dry 100 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler).
-
Reagent Addition: To the flask, add anhydrous dichloromethane (50 mL) and anhydrous aluminum chloride (1.47 g, 11.0 mmol). Cool the resulting suspension to 0 °C using an ice bath.
-
Substrate Addition: In the dropping funnel, place a solution of 3,3-dimethyloct-4-ene (1.40 g, 10.0 mmol) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the stirred AlCl₃ suspension over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
Alkylating Agent Addition: Carefully condense ethyl chloride gas (0.77 g, 12.0 mmol) into the reaction mixture at 0 °C, or add a pre-cooled solution of ethyl chloride in dichloromethane.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. Continue stirring for an additional 1-3 hours. Monitor the reaction progress by GC analysis of quenched aliquots.
-
Workup: Once the reaction is deemed complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid (20 mL). This will hydrolyze the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to afford the pure this compound.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Troubleshooting & Optimization
Technical Support Center: Asymmetric Synthesis of 4-Ethyl-3,3-dimethyloctane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of 4-Ethyl-3,3-dimethyloctane. The primary challenge in this synthesis is the stereoselective construction of the all-carbon quaternary stereocenter at the C3 position.
Frequently Asked Questions (FAQs)
Q1: What is the principal challenge in the asymmetric synthesis of this compound?
A1: The main obstacle is the creation of the sterically hindered all-carbon quaternary stereocenter at the C3 position with high enantioselectivity.[1][2] The four different carbon substituents attached to this center make its asymmetric construction a significant synthetic hurdle due to steric hindrance.
Q2: Which synthetic strategies are most promising for establishing the chiral quaternary center in this compound?
A2: Several modern asymmetric methods can be employed. Among the most effective are metal-catalyzed asymmetric conjugate additions to α,β-unsaturated esters, particularly using copper-based catalysts with chiral ligands.[3][4][5][6] This approach allows for the stereoselective introduction of one of the alkyl groups, setting the chiral center.
Q3: What are the key precursors required for the asymmetric conjugate addition route?
A3: A key precursor is a β,β-disubstituted α,β-unsaturated ester, such as ethyl 3,3-dimethylpent-1-enoate. This substrate allows for the 1,4-addition of an ethyl nucleophile to create the desired carbon skeleton. Another critical component is a suitable organometallic reagent, like ethylmagnesium bromide (a Grignard reagent) or diethylzinc, which will deliver the ethyl group.[4][5][6]
Q4: How can the final this compound be obtained from the product of the conjugate addition?
A4: The product of the conjugate addition will be an ester. This ester functionality needs to be reduced to an alcohol, which can then be converted to a leaving group (e.g., a tosylate or halide) and subsequently removed via reduction to yield the final alkane.
Troubleshooting Guide
Issue 1: Low Yield in the Asymmetric Conjugate Addition Step
| Possible Cause | Recommended Solution |
| Impure or wet reagents/solvents | Ensure all glassware is flame-dried under vacuum and the reaction is conducted under an inert atmosphere (Argon or Nitrogen). Solvents should be rigorously dried using appropriate methods (e.g., distillation from sodium/benzophenone for THF). Grignard reagents should be freshly prepared or titrated before use. |
| Low reactivity of the α,β-unsaturated ester | The inherent lower reactivity of α,β-unsaturated esters compared to enones can be an issue. Increasing the reaction temperature slightly may improve the reaction rate, but this must be balanced against potential loss of enantioselectivity. Using a more reactive organometallic nucleophile, such as an organolithium reagent, could be considered, though this may also affect selectivity.[4] |
| Catalyst deactivation | Ensure the purity of the copper salt and chiral ligand. The presence of impurities can poison the catalyst. Using a slight excess of the organometallic reagent can sometimes compensate for catalyst deactivation by impurities. |
| Unfavorable reaction kinetics | The choice of solvent can significantly impact the reaction. Ethereal solvents like diethyl ether or THF are commonly used for Grignard reactions. If yields are low, exploring other solvents or solvent mixtures might be beneficial. |
Issue 2: Low Enantioselectivity (low e.e.)
| Possible Cause | Recommended Solution |
| Ineffective chiral ligand | The choice of chiral ligand is crucial for achieving high enantioselectivity. For copper-catalyzed conjugate additions of Grignard reagents, ligands such as Tol-BINAP or Josiphos have shown good results in similar systems.[5][6] It may be necessary to screen a variety of chiral ligands to find the optimal one for this specific transformation. |
| Incorrect reaction temperature | Asymmetric reactions are often highly sensitive to temperature. Running the reaction at a lower temperature (e.g., -78 °C) generally increases enantioselectivity by favoring the transition state leading to the desired enantiomer. |
| Background uncatalyzed reaction | Grignard reagents can add to α,β-unsaturated esters without a catalyst, leading to a racemic background reaction that lowers the overall enantiomeric excess.[4] Using a less reactive organometallic reagent (e.g., an organozinc reagent) or optimizing the rate of addition of the Grignard reagent (slow addition) can help to minimize the uncatalyzed pathway. |
| Racemization of the product | If the product has an acidic proton alpha to the carbonyl group, there is a risk of racemization during workup or purification. A non-acidic workup and careful purification (e.g., flash chromatography on neutral silica (B1680970) gel) are recommended. |
Experimental Protocols
Key Experiment: Asymmetric Conjugate Addition of Ethylmagnesium Bromide
This protocol is a representative procedure based on similar copper-catalyzed asymmetric conjugate additions.
Materials:
-
Ethyl 3,3-dimethylpent-1-enoate
-
Copper(I) iodide (CuI)
-
(R)-Tol-BINAP
-
Ethylmagnesium bromide (EtMgBr) in THF (solution of known concentration)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, add CuI (5 mol%) and (R)-Tol-BINAP (5.5 mol%).
-
Add anhydrous THF and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add the solution of ethylmagnesium bromide (1.2 equivalents) to the catalyst mixture and stir for 15 minutes.
-
Add a solution of ethyl 3,3-dimethylpent-1-enoate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral ester.
Quantitative Data
The following table summarizes representative data for copper-catalyzed asymmetric conjugate additions to β,β-disubstituted α,β-unsaturated esters, which are analogous to the key step in the synthesis of this compound.
| Substrate | Nucleophile | Chiral Ligand | Yield (%) | e.e. (%) | Reference |
| Methyl crotonate | EtMgBr | (S,S)-Josiphos | 95 | 96 | [6] |
| Ethyl cinnamate | MeMgBr | (R)-Tol-BINAP | >95 | 96 | [5] |
| Methyl 3,3-diphenylacrylate | EtMgBr | (R,R)-Ph-BPE | 85 | 94 | N/A |
| Ethyl 3-methyl-2-butenoate | EtMgBr | (R)-Tol-BINAP | 90 | 92 | N/A |
Note: Data for the last two entries are representative values for similar reactions and are provided for illustrative purposes.
Synthetic Workflow and Logic
The asymmetric synthesis of this compound can be envisioned as a multi-step process, with the key stereochemistry-defining step being the asymmetric conjugate addition.
Caption: Proposed synthetic workflow for asymmetric this compound.
References
- 1. Metal-catalyzed asymmetric conjugate addition reaction: formation of quaternary stereocenters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Research Portal [scholarworks.brandeis.edu]
- 3. Enantioselective Synthesis of All-Carbon Quaternary Stereogenic Centers by Catalytic Asymmetric Conjugate Additions of Alkyl and Aryl Aluminum Reagents to Five-, Six-, and Seven-Membered-Ring β-Substituted Cyclic Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly enantioselective Cu(i)–Tol-BINAP-catalyzed asymmetric conjugate addition of Grignard reagents to α,β-unsaturated esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters [organic-chemistry.org]
Technical Support Center: Optimizing GC Column Selection for C12 Alkane Isomer Separation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) column selection for the high-resolution separation of C12 alkane isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of C12 alkane isomers challenging?
The separation of C12 alkane isomers is difficult due to their similar boiling points and structural similarities.[1] Conventional gas chromatography is often limited in its ability to separate these complex mixtures, which can result in an unresolved complex mixture (UCM) or "hump" in the chromatogram.[2] Achieving baseline separation requires careful optimization of the GC column and analytical method parameters.[3]
Q2: What is the most suitable type of GC stationary phase for separating C12 alkane isomers?
For separating C12 alkane isomers, a non-polar stationary phase is ideal.[3] The separation of alkanes is primarily governed by their boiling points, and non-polar phases facilitate this separation based on the principle of "like dissolves like".[3]
Commonly recommended stationary phases include:
-
100% Dimethylpolysiloxane: A widely used, non-polar phase that separates compounds primarily by boiling point.[3][4]
-
5% Phenyl-95% Dimethylpolysiloxane: This phase offers a slightly different selectivity due to moderate π-π interactions and is also an excellent choice for general-purpose alkane analysis.[3]
Q3: How do GC column dimensions impact the separation of C12 alkane isomers?
Column dimensions—length, internal diameter (ID), and film thickness—are critical for achieving high resolution.[1][3][5]
-
Length: Longer columns provide more theoretical plates, leading to higher resolution, but also result in longer analysis times.[3][6] A 30-meter column is a good starting point, while 60 meters or longer may be necessary for very complex isomer mixtures.[3]
-
Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm or 0.25 mm) increase separation efficiency and resolution.[3][5][6][7][8] However, they have a lower sample capacity.[3][5] 0.25 mm ID columns are often considered a good compromise between efficiency and capacity.[3][5]
-
Film Thickness: This affects retention and sample capacity. A thickness of 0.25 µm to 0.50 µm is suitable for a broad range of alkanes.[3] Thicker films increase retention, which can be beneficial for more volatile compounds.[3][9]
Troubleshooting Guides
Q4: I am seeing poor resolution and co-elution of my C12 alkane isomers. What should I do?
Poor resolution is a common issue and can stem from several factors. Here are potential causes and solutions:
-
Inadequate Column Selection: Ensure you are using a non-polar stationary phase.[3]
-
Suboptimal Column Dimensions: For complex mixtures, consider using a longer column (e.g., 60 m) and a smaller internal diameter (e.g., 0.18 mm) to enhance efficiency.[3]
-
Incorrect Oven Temperature Program: The temperature ramp rate significantly affects resolution. A slow ramp rate (e.g., 5°C/min) increases the interaction time between the analytes and the stationary phase, which can improve separation.[3]
-
Improper Carrier Gas Flow Rate: An incorrect flow rate can cause band broadening. Optimize the flow rate for your chosen carrier gas (Helium or Hydrogen) to achieve the best resolution.[3][4]
Caption: Troubleshooting workflow for poor C12 alkane isomer separation.
Q5: What causes my alkane peaks to tail, and how can I resolve this?
Peak tailing can be caused by active sites within the GC system.[3][4] These sites, such as silanol (B1196071) groups in the inlet liner or on the column itself, can interact with analytes and cause asymmetrical peaks.[3][4]
Solutions:
-
Use a Deactivated Inlet Liner: A deactivated liner, potentially with glass wool, helps ensure homogeneous vaporization and traps non-volatile residues.[4]
-
Perform Column Maintenance: If the front of the column is contaminated, trimming the first 10-20 cm from the inlet side can often resolve the issue.[4]
Q6: How can I confirm the identity of the separated C12 alkane isomer peaks?
One of the most robust methods for identifying GC peaks is by using Kovats Retention Indices (I). This method normalizes retention times relative to a series of n-alkane standards, making data comparable across different instruments and conditions. The index is calculated using the retention times of n-alkanes that elute before and after the analyte of interest.[3]
Data and Protocols
Recommended GC Column Characteristics
The table below summarizes the recommended characteristics for a GC column intended for the separation of C12 alkane isomers.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Non-polar (e.g., 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane) | Separates alkanes based on boiling point.[1][3] |
| Column Length | 30 m for general use; ≥60 m for very complex mixtures | Increased length improves resolution but also increases analysis time.[3] |
| Column Internal Diameter (ID) | 0.25 mm for general use; 0.18 mm for higher resolution | Smaller ID enhances efficiency but reduces sample capacity.[3][5][7] |
| Film Thickness | 0.25 µm to 0.50 µm | A good general-purpose range for a wide variety of alkanes.[3] |
Typical Starting GC Conditions
This table provides a set of typical starting parameters for a GC method. These should be optimized for your specific application.
| Parameter | Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase | A good general-purpose column for a wide range of alkanes.[3][4] |
| Carrier Gas | Helium or Hydrogen | Set to the optimal linear velocity for the chosen gas (typically 1-2 mL/min).[4] |
| Injection Mode | Split (e.g., 50:1 ratio) | Adjust based on sample concentration to avoid column overload.[3] |
| Injector Temperature | 280-320°C | Ensures complete and instantaneous vaporization of high-boiling-point alkanes.[4] |
| Oven Program | Initial: 40°C, hold 2 min; Ramp: 5°C/min to 300°C | A slow ramp rate enhances the separation of closely eluting isomers.[3] |
| Detector (FID) | 300°C | A standard temperature for flame ionization detectors.[3] |
Detailed Experimental Protocol
This protocol outlines a general procedure for the analysis of C12 alkane isomers.
-
Column Installation and Conditioning:
-
Install a suitable non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Condition the column by purging with carrier gas at room temperature for 15 minutes, then slowly ramping the oven temperature to the column's maximum isothermal limit (or 20°C above your method's maximum temperature) and holding for 1-2 hours.[10]
-
-
Instrument Setup:
-
Oven Temperature Program:
-
Set the initial oven temperature to 40°C and hold for 2 minutes.
-
Program the oven to ramp at 5°C/min to 300°C.[3]
-
Note: This slow ramp rate is crucial for resolving isomers.
-
-
Sample Preparation and Injection:
-
Prepare C12 alkane standards and samples in a volatile, non-polar solvent such as hexane.
-
Inject 1 µL of the sample using a split injection with a ratio of 100:1. The split ratio may need to be optimized based on sample concentration.[3]
-
-
Data Analysis:
-
Integrate the resulting chromatogram.
-
If required, confirm peak identities using Kovats Retention Indices by running an n-alkane standard mixture under the same conditions.
-
Caption: Logical workflow for selecting a GC column for C12 alkane isomer analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. gcms.cz [gcms.cz]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. jcanoingenieria.com [jcanoingenieria.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Co-elution in the GC Analysis of 4-Ethyl-3,3-dimethyloctane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the Gas Chromatography (GC) analysis of 4-Ethyl-3,3-dimethyloctane.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Question 1: My this compound peak is showing shouldering or appears as a merged peak. How can I confirm co-elution?
Answer:
Shouldering or merged peaks in a chromatogram are strong indicators of co-elution. To confirm, you can employ the following strategies:
-
Mass Spectrometry (MS) Detector: If you are using a GC-MS system, examine the mass spectra across the peak. If the spectra are not identical throughout the peak, it indicates the presence of more than one compound.
-
Methodical Parameter Adjustment: Systematically alter your GC method parameters one at a time. A change in the peak shape or the appearance of a partially resolved second peak after modifying the temperature program or carrier gas flow rate suggests co-elution.
Question 2: I've confirmed co-elution of this compound with an unknown compound. What are the most likely co-eluting species?
Answer:
For branched alkanes like this compound, the most probable co-eluting compounds are other C12 isomers. The separation of alkane isomers is primarily dependent on their boiling points and, to a lesser extent, their shape.[1][2] Highly branched isomers tend to have lower boiling points than their straight-chain counterparts.[1] Therefore, other dodecane (B42187) isomers with similar boiling points are the most likely culprits for co-elution.
Question 3: How can I resolve the co-eluting peak with this compound?
Answer:
Resolving co-eluting peaks in the analysis of branched alkanes often requires a systematic optimization of your GC method. Here is a step-by-step troubleshooting workflow:
-
Optimize the Temperature Program: This is often the most effective first step.[3][4]
-
Decrease the ramp rate: A slower temperature ramp (e.g., 2-5°C/min) increases the interaction time of the analytes with the stationary phase, which can significantly improve the separation of closely boiling isomers.[5]
-
Lower the initial oven temperature: A lower starting temperature can improve the focusing of volatile compounds at the head of the column, leading to better separation.
-
Introduce a hold at a lower temperature: Adding an isothermal hold at a temperature below the elution temperature of the co-eluting pair can sometimes be sufficient to achieve separation.
-
-
Adjust the Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.
-
Optimize for your column's dimensions: Ensure you are operating at the optimal flow rate for your column's internal diameter to achieve the best resolution. Deviating significantly from the optimum can lead to band broadening and decreased separation.
-
-
Evaluate Your GC Column: If optimizing the temperature program and flow rate is insufficient, consider your column's specifications.
-
Increase column length: Doubling the column length can increase resolution by approximately 40%.[6]
-
Decrease internal diameter (ID): A smaller ID column (e.g., 0.18 mm) provides higher efficiency and can improve the separation of complex mixtures.[6]
-
Select an appropriate stationary phase: For alkanes, a non-polar stationary phase is the standard choice.[6][7] Consider a column with a 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase.[6]
-
The following diagram illustrates a logical workflow for troubleshooting co-elution issues.
Caption: A logical workflow for troubleshooting co-elution in GC analysis.
Frequently Asked Questions (FAQs)
Q1: What is a good starting GC method for the analysis of this compound?
A1: For a new analysis of this compound, a good starting point would be a "scouting gradient" on a standard non-polar column. This will help to determine the approximate retention time and identify any potential co-eluting compounds.
Q2: Which type of GC column is best suited for separating this compound from its isomers?
A2: A non-polar stationary phase is the industry standard for the separation of alkanes, as elution is primarily based on boiling point.[6] Columns with a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane stationary phase are excellent choices. For complex mixtures of isomers, a longer column (e.g., 60 m or 100 m) with a smaller internal diameter (e.g., 0.25 mm or 0.18 mm) will provide higher theoretical plates and better resolution.[6]
Q3: How does temperature programming improve the separation of branched alkanes like this compound?
A3: Temperature programming is essential for analyzing complex mixtures of hydrocarbons with a wide range of boiling points.[3][4] By starting at a low temperature and gradually increasing it, several benefits are achieved:
-
Improved Resolution of Early Eluting Compounds: Lower initial temperatures allow for better separation of more volatile components.
-
Sharper Peaks for Late Eluting Compounds: As the temperature increases, higher-boiling compounds move through the column faster, resulting in sharper, more easily quantifiable peaks.[8]
-
Reduced Analysis Time: Compared to an isothermal method that would provide adequate separation for the later eluting compounds, a temperature program significantly reduces the overall run time.[4]
Experimental Protocols
Protocol 1: Suggested Starting GC-FID Method for this compound Analysis
This protocol provides a starting point for method development. Optimization will likely be required based on your specific sample matrix and instrumentation.
-
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Autosampler for reproducible injections.
-
-
Sample Preparation:
-
Accurately prepare a standard of this compound in a volatile, non-polar solvent such as hexane (B92381) or pentane (B18724) at a concentration of approximately 10-100 µg/mL.
-
Dissolve samples in the same solvent.
-
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Detector: FID at 280°C.
-
Data Presentation
The following table provides a hypothetical comparison of GC conditions to illustrate the effect of method parameters on the resolution of this compound from a closely eluting isomer.
| Parameter | Method A (Initial) | Method B (Optimized) | Method C (Further Optimized) |
| Column | 30 m x 0.25 mm, 0.25 µm | 30 m x 0.25 mm, 0.25 µm | 60 m x 0.25 mm, 0.25 µm |
| Temperature Program | 40°C (2 min), 10°C/min to 200°C | 40°C (2 min), 5°C/min to 200°C | 40°C (2 min), 5°C/min to 200°C |
| Carrier Gas Flow | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Resolution (Rs) | < 1.0 (Co-elution) | 1.3 (Partial Separation) | > 1.5 (Baseline Separation) |
| Analysis Time | ~20 min | ~35 min | ~40 min |
Visualization of Method Development Logic
The following diagram illustrates the decision-making process for developing a robust GC method for the analysis of this compound.
Caption: A flowchart outlining the logical steps in GC method development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alkane - Wikipedia [en.wikipedia.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
Interpreting complex NMR spectra of highly branched alkanes like "4-Ethyl-3,3-dimethyloctane"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with complex, highly branched alkanes like 4-Ethyl-3,3-dimethyloctane .
Troubleshooting Guide
This guide addresses specific issues you may encounter during the NMR analysis of highly branched alkanes.
Q1: My ¹H NMR spectrum shows a broad, unresolved "hump" of overlapping signals in the 0.8-1.5 ppm region. How can I resolve these peaks?
A1: Signal overlap is a common challenge with alkanes due to their similar electronic environments.[1][2] Here are several strategies to resolve overlapping proton signals:
-
Use a Higher Field Spectrometer: Moving from a 400 MHz to a 600 MHz or higher spectrometer will increase chemical shift dispersion, often resolving the signals.
-
Change NMR Solvent: While alkanes are nonpolar, subtle solvent effects can alter chemical shifts. Rerunning the spectrum in a different deuterated solvent, such as benzene-d₆ or acetone-d₆, can sometimes shift the overlapping peaks apart.[3]
-
2D NMR Spectroscopy: The most powerful solution is to use 2D NMR. An HSQC spectrum will disperse the proton signals based on the chemical shift of the carbon they are attached to, providing excellent resolution.[2] A COSY spectrum can also help trace connectivities through the overlapped region.[4]
Q2: I am struggling to differentiate between several similar methylene (B1212753) (CH₂) or methyl (CH₃) groups in the ¹³C NMR spectrum. What should I do?
A2: When ¹³C signals are very close, definitive assignment requires correlation experiments.
-
HSQC (Heteronuclear Single Quantum Coherence): This is the primary tool for this issue. An HSQC spectrum correlates each carbon signal to the signal of its directly attached proton(s).[5] By identifying the proton signal, you can unambiguously assign the corresponding carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): If assignments are still ambiguous, an HMBC experiment can provide longer-range (2-3 bond) C-H correlations to confirm the carbon skeleton's connectivity.[6]
Q3: My DEPT-135 spectrum shows a peak that is very weak or ambiguous. How can I confidently determine if it's a CH/CH₃ (positive) or a CH₂ (negative)?
A3: Ambiguous DEPT-135 signals can be clarified by systematically comparing different spectra:
-
Run a DEPT-90 Spectrum: This experiment exclusively shows signals for CH (methine) carbons.[7][8] If the ambiguous peak appears in the DEPT-90, it is a CH group.
-
Compare with Broadband ¹³C: Identify all signals present in the standard broadband-decoupled ¹³C spectrum.
-
Subtract and Assign:
Q4: I have fewer ¹³C NMR signals than the number of carbons in my molecular formula. What does this indicate?
A4: This observation typically points to molecular symmetry.
-
Symmetry: If a molecule has a plane or axis of symmetry, carbons that are chemically equivalent will produce a single, often more intense, NMR signal.[12] For highly branched, acyclic alkanes, this is less common but can occur in specific structures.
-
Accidental Overlap: It is also possible that two non-equivalent carbons have nearly identical chemical shifts, causing their signals to overlap.[1] As with proton NMR, using a different solvent or a higher field instrument may resolve them.
-
Weak Quaternary Signals: Quaternary carbons often have very long relaxation times and show weak signals (or can even be missed) in standard ¹³C NMR experiments, especially with short acquisition times.[13]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for analyzing the NMR spectra of a complex alkane like this compound?
A1: A systematic approach is crucial.
-
¹H NMR Analysis: Start with the proton NMR spectrum. Count the number of distinct signals, determine their integration ratios to see how many protons each signal represents, and analyze the splitting patterns (multiplicity) to learn about neighboring protons.[14][15]
-
¹³C NMR and DEPT Analysis: Count the number of signals in the broadband ¹³C spectrum to determine the number of unique carbons. Use DEPT-135 and DEPT-90 spectra to identify the type of each carbon (CH₃, CH₂, CH, or quaternary).[7][8][11]
-
2D NMR Correlation: Use HSQC to definitively link each proton signal to its attached carbon. Then, use COSY to establish the H-H connectivity and piece together the fragments of the carbon skeleton.[6]
Q2: How do I identify the quaternary carbon in this compound?
A2: The quaternary carbon (C3) is unique because it is not bonded to any protons. Therefore, it will appear in the standard broadband-decoupled ¹³C NMR spectrum but will be absent in all DEPT spectra (DEPT-90 and DEPT-135).[9][10] This makes its identification straightforward.
Q3: What is the most effective combination of NMR experiments for elucidating the structure of a highly branched alkane?
A3: For unambiguous structure determination, the following suite of experiments is recommended:
-
1D ¹H NMR: Provides initial information on proton environments, integration, and coupling.
-
1D ¹³C NMR: Shows all unique carbon signals.
-
DEPT-135 and DEPT-90: Determines the multiplicity of each carbon.
-
2D COSY (Correlation Spectroscopy): Maps ³J H-H couplings, revealing which protons are on adjacent carbons.[4][5]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon with its directly attached proton(s), providing a solid anchor for assignments.[5]
Q4: Why are the chemical shifts of protons and carbons in alkanes often clustered in a narrow range?
A4: Protons and carbons in alkanes exist in very similar, nonpolar electronic environments.[16] They are all sp³ hybridized and are not significantly influenced by strong electron-withdrawing or electron-donating groups. The small differences in chemical shifts that are observed arise from subtle effects of branching and steric hindrance.[17][18] Protons on methyl (CH₃), methylene (CH₂), and methine (CH) groups typically appear in the highly shielded region of the NMR spectrum, generally between 0.7 and 1.5 ppm.[18]
Predicted NMR Data for this compound
The structure of this compound is shown below. Due to the chiral center at C4, the adjacent methylene protons (on C5 and the ethyl group's CH₂) are diastereotopic and should, in principle, give separate signals. However, severe signal overlap is expected.
Table 1: Predicted ¹H NMR Data for this compound
| Assignment (Label) | Approx. δ (ppm) | Integration | Multiplicity | Notes |
| Methyl Protons (a, c, h, i, j) | 0.8 - 1.0 | 15H | Overlapping triplets & singlets | The five methyl groups will be in a very crowded region. The two gem-dimethyls (i, j) are singlets. The terminal methyls (a, c, h) are triplets. |
| Methylene Protons (b, d-ethyl, e, f, g) | 1.1 - 1.5 | 10H | Complex multiplets | Severe overlap is expected. These signals will be difficult to assign without 2D NMR. |
| Methine Proton (d) | 1.5 - 1.7 | 1H | Multiplet | Expected to be the most downfield of the aliphatic signals due to branching. |
Table 2: Predicted ¹³C NMR & DEPT Data for this compound
| Approx. δ (ppm) | DEPT-90 | DEPT-135 | Carbon Type | Assignment (Proton Label) |
| ~45 | Positive | Positive | CH | C4 (d) |
| ~38 | Absent | Absent | Quaternary C | C3 |
| ~35 | Absent | Negative | CH₂ | C5 (e) |
| ~30 | Absent | Negative | CH₂ | C2 (b) |
| ~29 | Absent | Negative | CH₂ | C6 (f) |
| ~25 | Absent | Positive | CH₃ | gem-Dimethyls (i, j) |
| ~23 | Absent | Negative | CH₂ | C7 (g) |
| ~20 | Absent | Negative | CH₂ | Ethyl CH₂ (d-ethyl) |
| ~14 | Absent | Positive | CH₃ | C8 (h) |
| ~14 | Absent | Positive | CH₃ | Terminal Ethyl CH₃ (c) |
| ~11 | Absent | Positive | CH₃ | C1 (a) |
| Note: All ¹³C chemical shifts are estimates and can vary based on solvent and other factors. The molecule has 12 carbons, and all are expected to be chemically unique. |
Experimental Protocols
1. Sample Preparation
-
Dissolve 5-10 mg of the alkane sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
2. 1D NMR Acquisition (¹H, ¹³C, DEPT)
-
¹H Spectrum: Acquire with a sufficient number of scans (e.g., 8-16) to achieve good signal-to-noise. Use a standard pulse program.
-
¹³C Spectrum: Acquire a proton-decoupled spectrum. Quaternary carbons may require a longer relaxation delay (d1) or more scans for adequate detection.
-
DEPT-135/90 Spectra: Run the standard DEPT-135 and DEPT-90 pulse programs. These are typically faster to acquire than a full ¹³C spectrum.[10]
3. 2D NMR Acquisition (COSY, HSQC)
-
COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Acquire a sufficient number of increments in the indirect dimension (F1) to achieve adequate resolution.
-
HSQC: Use a standard gradient-selected HSQC pulse sequence optimized for one-bond C-H coupling (~145 Hz). This experiment correlates the ¹H and ¹³C spectra.
Visualizations
The following diagrams illustrate the logical workflow for spectral interpretation and the expected proton connectivities for this compound.
Caption: Workflow for NMR structure elucidation of a complex alkane.
Caption: Expected key COSY correlations for this compound.
References
- 1. youtube.com [youtube.com]
- 2. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. acdlabs.com [acdlabs.com]
- 15. Guide to Solving NMR Questions - The OChem Whisperer [organicchemistoncall.com]
- 16. m.youtube.com [m.youtube.com]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. Alkanes | OpenOChem Learn [learn.openochem.org]
Troubleshooting mass spectrometry fragmentation patterns of "4-Ethyl-3,3-dimethyloctane"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethyl-3,3-dimethyloctane and encountering challenges with mass spectrometry fragmentation patterns.
Frequently Asked Questions (FAQs)
Q1: Why is the molecular ion peak (M⁺) of this compound weak or absent in my electron ionization (EI) mass spectrum?
A1: Branched alkanes, such as this compound, readily undergo fragmentation under high-energy electron ionization (EI).[1][2][3] This is due to the formation of stable tertiary and secondary carbocations at the branching points.[1][2][4] The extensive fragmentation results in a low abundance or complete absence of the molecular ion peak.[5][6]
Q2: What are the expected major fragments in the mass spectrum of this compound?
A2: The fragmentation of this compound is predicted to occur preferentially at the C-C bonds adjacent to the quaternary and tertiary carbon atoms. Cleavage at these points leads to the formation of more stable carbocations. The most likely fragmentation pathways involve the loss of alkyl radicals.
Q3: How can I confirm the molecular weight of this compound if the molecular ion peak is not visible?
A3: To confirm the molecular weight (170.33 g/mol ), it is recommended to use soft ionization techniques that minimize fragmentation.[3] These include:
-
Chemical Ionization (CI): This method uses a reagent gas to produce protonated molecules ([M+H]⁺), resulting in a more prominent peak corresponding to the molecular weight.
-
Field Ionization (FI): FI is another soft ionization technique that can produce a strong molecular ion peak with minimal fragmentation.[3]
Q4: What are some common sources of contamination that could interfere with the analysis?
A4: Common contaminants in mass spectrometry include plasticizers (phthalates), pump oil, and residues from cleaning solvents. These can introduce extraneous peaks and complicate spectral interpretation. It is crucial to use high-purity solvents, clean sample vials, and ensure the mass spectrometer is properly maintained.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the mass spectrometry analysis of this compound.
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | Low sample concentration. | Increase the sample concentration. |
| Inefficient ionization. | Optimize the ionization source parameters (e.g., temperature, electron energy). Consider a different ionization technique if necessary.[7] | |
| Instrument contamination. | Clean the ion source, mass analyzer, and detector according to the manufacturer's guidelines.[7] | |
| Unexpected Peaks in the Spectrum | Sample contamination. | Prepare a fresh sample using high-purity solvents and clean glassware. |
| Column bleed from the gas chromatograph. | Condition the GC column according to the manufacturer's instructions. | |
| Air leak in the system. | Check for leaks in the GC-MS interface and vacuum system. | |
| Poor Reproducibility of Fragmentation Patterns | Fluctuations in ion source temperature. | Ensure the ion source has reached thermal equilibrium before analysis. |
| Inconsistent electron energy in EI. | Verify and stabilize the electron energy, typically set at 70 eV for reproducible library matching. | |
| Changes in sample concentration. | Maintain consistent sample concentrations across different runs. |
Predicted Fragmentation Pattern of this compound
The structure of this compound (Molecular Weight: 170.33 g/mol ) dictates its fragmentation pattern. The key is the presence of a quaternary carbon at position 3 and a tertiary carbon at position 4.
Structure:
Predicted Major Fragments:
Cleavage at the C-C bonds around the branching points is favored due to the formation of stable carbocations. The loss of the largest alkyl group at a branch is often the most favorable pathway.[4][5]
| m/z Value | Lost Radical | Resulting Cation Structure | Notes |
| 141 | -C2H5 | [C(CH3)2(CH(CH2CH3)(CH2)3CH3)]⁺ | Loss of the ethyl group from the C4 position. |
| 127 | -C3H7 | [C(CH3)2(CH(CH2CH3)(CH2)2CH3)]⁺ | Loss of a propyl group. |
| 113 | -C4H9 | [C(CH3)2(CH(CH2CH3)CH2CH3)]⁺ | Loss of a butyl group from the C4 position. This is often a very favorable fragmentation. |
| 99 | -C5H11 | [C(CH3)2(CH(CH2CH3))]⁺ | Loss of a pentyl group. |
| 85 | -C6H13 | [C(CH3)2(CH3)]⁺ | Loss of the hexyl group. |
| 71 | -C7H15 | [CH(CH2CH3)]⁺ | |
| 57 | -C8H17 | [C(CH3)3]⁺ | Formation of the stable tert-butyl cation is highly likely. |
| 43 | -C9H19 | [CH(CH3)2]⁺ | Isopropyl cation. |
| 29 | -C10H21 | [CH2CH3]⁺ | Ethyl cation. |
Experimental Protocols
Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS)
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile, high-purity solvent (e.g., hexane (B92381) or dichloromethane).
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Predicted major fragmentation pathways.
References
Technical Support Center: Synthesis of 4-Ethyl-3,3-dimethyloctane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Ethyl-3,3-dimethyloctane synthesis. The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for this compound?
A1: The synthesis of this compound, a sterically hindered branched alkane, can be approached through several strategic pathways. The most common and adaptable methods include:
-
Grignard Reaction followed by Deoxygenation: This is a highly convergent approach. It involves the synthesis of a key intermediate, the tertiary alcohol 4-ethyl-3,3-dimethyloctan-4-ol, via the reaction of a Grignard reagent (ethylmagnesium bromide) with a sterically hindered ketone (3,3-dimethyl-4-octanone). The resulting tertiary alcohol is then deoxygenated to the final alkane.
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Wittig Reaction and Hydrogenation: This route involves the synthesis of an alkene intermediate, 4-ethyl-3,3-dimethyloct-4-ene, using a Wittig reaction between a suitable phosphonium (B103445) ylide and a ketone. Subsequent hydrogenation of the alkene yields the desired saturated alkane.
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Direct Reduction of a Ketone: Methods like the Wolff-Kishner or Clemmensen reduction can be employed to directly convert the carbonyl group of a precursor ketone (e.g., 4-ethyl-3,3-dimethyloctan-5-one) to a methylene (B1212753) group, though these methods have limitations with sterically hindered substrates.[1]
Q2: What are the primary challenges in synthesizing a sterically hindered alkane like this compound?
A2: The primary challenges stem from steric hindrance around the quaternary carbon center. These challenges can lead to lower reaction rates, decreased yields, and an increase in side reactions. Specific issues include:
-
Reduced reactivity of carbonyl precursors: Steric bulk around the carbonyl group in ketones like 3,3-dimethyl-4-octanone can impede the approach of nucleophiles, such as Grignard reagents.[2]
-
Competing side reactions: With bulky Grignard reagents and hindered ketones, enolization of the ketone can become a significant side reaction, leading to the recovery of starting material.[2][3] Reduction of the ketone by the Grignard reagent can also occur if the Grignard reagent has β-hydrogens.[2]
-
Difficulties in dehydration and hydrogenation: The dehydration of the intermediate tertiary alcohol can be challenging, and the subsequent hydrogenation of the resulting highly substituted (tetrasubstituted) alkene can be slow and require specific catalysts.[4][5]
Troubleshooting Guides
Guide 1: Grignard Reaction for the Synthesis of 4-Ethyl-3,3-dimethyloctan-4-ol
Problem: Low or no yield of the tertiary alcohol.
| Possible Cause | Troubleshooting Solution | Supporting Data/Considerations |
| Poor quality or inactive Grignard reagent | Ensure anhydrous conditions by flame-drying glassware and using dry solvents (diethyl ether or THF).[6] Use fresh, high-quality magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane.[7] | The presence of moisture will quench the Grignard reagent.[3] THF is often a better solvent for forming Grignard reagents from less reactive halides.[6] |
| Enolization of the ketone | Add the Grignard reagent slowly to the ketone at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over enolization.[7] Consider using a less sterically hindered Grignard reagent if possible, though for this synthesis, an ethyl group is required. The use of cerium(III) chloride (Luche conditions) can enhance nucleophilic addition.[7] | Lower temperatures generally increase the selectivity for nucleophilic addition. |
| Reduction of the ketone | This is a potential side reaction when the Grignard reagent has β-hydrogens (which ethylmagnesium bromide does).[2] Using a lower reaction temperature can help to minimize this pathway. | The reduction proceeds through a six-membered cyclic transition state.[2] |
| Steric hindrance | Use of a more reactive organometallic reagent, such as an organolithium compound, can sometimes overcome steric hindrance, but may also lead to more side reactions. | Organolithium reagents are generally more reactive but also more basic than Grignard reagents. |
Problem: Formation of significant byproducts.
| Byproduct | Identification | Mitigation Strategy |
| Starting Ketone | TLC, GC-MS | Indicates enolization. See troubleshooting for enolization above. |
| Secondary Alcohol (from reduction) | NMR, GC-MS | Lower reaction temperature. |
| Wurtz coupling products (e.g., butane) | GC-MS of volatile components | Add the alkyl halide slowly to the magnesium during Grignard formation to keep its concentration low. |
Guide 2: Deoxygenation of 4-Ethyl-3,3-dimethyloctan-4-ol
Method A: Dehydration followed by Hydrogenation
Problem: Low yield of the alkene (4-ethyl-3,3-dimethyloct-4-ene) during dehydration.
| Possible Cause | Troubleshooting Solution | Supporting Data/Considerations |
| Incomplete reaction | Use a stronger acid catalyst (e.g., sulfuric acid, phosphoric acid) and ensure adequate heating. For sterically hindered alcohols, harsher conditions may be necessary.[8] | Tertiary alcohols generally dehydrate under milder conditions than primary or secondary alcohols. |
| Rearrangement of the carbocation intermediate | While less likely with a tertiary carbocation, rearrangements can occur. Using a milder, more controlled dehydration method like treatment with phosphorus oxychloride (POCl₃) in pyridine (B92270) can minimize this. | The E1 mechanism proceeds through a carbocation intermediate. |
| Polymerization of the alkene | Remove the alkene from the reaction mixture as it is formed by distillation if its boiling point is sufficiently low. | Acidic conditions can promote alkene polymerization. |
Problem: Incomplete hydrogenation of the alkene.
| Possible Cause | Troubleshooting Solution | Supporting Data/Considerations |
| Catalyst deactivation | Use a fresh, active catalyst (e.g., Palladium on carbon, Platinum oxide). Ensure the alkene starting material is free of impurities that could poison the catalyst. | Tetrasubstituted alkenes are sterically hindered and require more active catalysts and potentially higher pressures and temperatures for complete hydrogenation.[4][5] |
| Insufficient hydrogen pressure or reaction time | Increase the hydrogen pressure and/or extend the reaction time. Monitor the reaction by GC to ensure it goes to completion. | Higher pressures increase the concentration of hydrogen on the catalyst surface. |
| Steric hindrance | Consider using a homogeneous catalyst, such as Crabtree's catalyst, which can be more effective for hindered alkenes. | Homogeneous catalysts can offer higher activity and selectivity for certain substrates. |
Method B: Direct Reduction of the Ketone Precursor (Wolff-Kishner or Clemmensen Reduction)
Problem: Low yield of the alkane.
| Reaction | Possible Cause | Troubleshooting Solution | Supporting Data/Considerations |
| Wolff-Kishner | Steric hindrance around the carbonyl group.[1][9] | Higher reaction temperatures (Barton modification) may be required.[10] The Huang-Minlon modification, which involves distilling off water, can improve yields.[10] | This reaction is performed under basic conditions.[10][11] |
| Clemmensen | Not highly effective for aliphatic ketones.[12] | A modified procedure with activated zinc dust in anhydrous ethereal HCl may be more effective. | This reaction is performed under strongly acidic conditions.[13][14] |
Experimental Protocols
Protocol 1: Synthesis of 4-Ethyl-3,3-dimethyloctan-4-ol via Grignard Reaction
-
Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. In the dropping funnel, place a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether. Add a small portion of the ethyl bromide solution to the magnesium. Once the reaction initiates (disappearance of iodine color and gentle reflux), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.
-
Reaction with 3,3-Dimethyl-4-octanone: Cool the Grignard solution to 0 °C in an ice bath. Dissolve 3,3-dimethyl-4-octanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
Purification: Purify the crude 4-ethyl-3,3-dimethyloctan-4-ol by vacuum distillation or column chromatography.
Protocol 2: Dehydration of 4-Ethyl-3,3-dimethyloctan-4-ol
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Place the purified 4-ethyl-3,3-dimethyloctan-4-ol in a round-bottom flask with a distillation head.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.
-
Heat the mixture to gently distill the alkene product as it forms. The temperature will depend on the boiling point of the alkene.
-
Wash the collected distillate with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation.
Protocol 3: Hydrogenation of 4-Ethyl-3,3-dimethyloct-4-ene
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Dissolve the purified alkene in a suitable solvent such as ethanol (B145695) or ethyl acetate.
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Add a catalytic amount of 10% Palladium on carbon.
-
Place the mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-4 atm).
-
Stir or shake the mixture vigorously until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify by distillation if necessary.
Visualizations
Caption: Workflow for the synthesis of this compound via the Grignard pathway.
Caption: Troubleshooting logic for low yield in the Grignard reaction step.
Caption: Competing reaction pathways in the Grignard synthesis of a hindered tertiary alcohol.
References
- 1. sarthaks.com [sarthaks.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. byjus.com [byjus.com]
- 12. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 13. The Clemmensen Reduction: Converting Carbonyls to Alkanes Under Acidic Conditions [webofpharma.com]
- 14. byjus.com [byjus.com]
Purification techniques for "4-Ethyl-3,3-dimethyloctane" from reaction mixtures
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of the branched alkane, 4-Ethyl-3,3-dimethyloctane, from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction mixture for the synthesis of this compound?
A1: The impurities largely depend on the synthetic route. A common method for synthesizing highly branched alkanes is the reaction of a Grignard reagent with a ketone, followed by reduction of the resulting tertiary alcohol. In this case, common impurities include:
-
Unreacted starting materials: The ketone (e.g., 3,3-dimethyl-4-octanone) and the Grignard reagent precursor (e.g., an ethyl halide).
-
Tertiary alcohol intermediate: Incomplete reduction will leave the intermediate (4-Ethyl-3,3-dimethyloctan-4-ol) in the final mixture.
-
Side-products from the Grignard reaction: Such as biphenyls (if a phenyl Grignard is used as an initiator) or benzene (B151609) (from reaction with trace water).[1]
-
Dehydration products: Alkenes formed from the tertiary alcohol intermediate, especially if acidic conditions are used during workup.
Q2: Which purification technique is best suited for this compound?
A2: The choice of purification technique depends on the nature of the impurities and the desired scale and purity.
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Fractional Distillation: This is the preferred method for large-scale purification, especially for removing impurities with significantly different boiling points, such as residual solvents or the tertiary alcohol intermediate.[2][3][4][5][6][7]
-
Adsorption Chromatography: Column chromatography is ideal for removing more polar impurities (like the alcohol intermediate) and for obtaining very high purity on a smaller scale. Since this compound is non-polar, it will elute quickly with a non-polar eluent.[8]
-
Preparative Gas Chromatography (Prep-GC): This technique is excellent for separating isomers with very close boiling points and for obtaining ultra-pure samples, although it is generally limited to smaller quantities.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause | Recommended Action |
| Poor separation of product and a close-boiling impurity. | Insufficient column efficiency. | Increase the number of theoretical plates by using a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations or Raschig rings).[2] |
| Product is not distilling over at the expected temperature. | Inaccurate boiling point estimation; pressure fluctuations. | Verify the boiling point from reliable sources. Ensure a stable pressure if performing vacuum distillation. Note that experimental boiling point data for this compound is sparse.[1] |
| Bumping or uneven boiling. | Lack of boiling chips or inadequate stirring. | Add fresh boiling chips or a magnetic stir bar to the distillation flask. |
| Column flooding (liquid filling the column). | Heating rate is too high. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on the column packing. |
Adsorption (Column) Chromatography
| Issue | Possible Cause | Recommended Action |
| Product elutes with all other non-polar impurities. | Eluent is too non-polar to differentiate between the alkanes. | While alkanes are generally non-polar, slight differences can sometimes be exploited with a very non-polar mobile phase like pentane (B18724) or hexane (B92381) on silica (B1680970) gel. However, chromatography is best for separating the non-polar product from more polar impurities. |
| No compound is eluting from the column. | Sample has low solubility in the chosen eluent. | Ensure the sample is fully dissolved before loading. If necessary, use a slightly more polar solvent to load the sample, but use a minimal amount. |
| Streaking or tailing of the product band. | Column is overloaded; adsorbent is too acidic/basic. | Reduce the amount of crude material loaded onto the column. Consider using deactivated silica or alumina (B75360) if your compound is sensitive.[9] |
| Cracking or channeling of the stationary phase. | Improper packing of the column. | Ensure the adsorbent is packed uniformly as a slurry to avoid air bubbles and channels. |
Data Presentation
A plausible synthesis of this compound involves the reaction of ethylmagnesium bromide with 3,3-dimethyl-4-octanone, followed by reduction. The boiling points of the key compounds in this hypothetical reaction mixture are crucial for planning the purification by fractional distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Role in Reaction |
| Ethyl Bromide | C₂H₅Br | 108.97 | 38.4 | Starting Material |
| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 | Solvent |
| 3,3-Dimethyl-4-octanone | C₁₀H₂₀O | 156.27 | ~190-195 (estimated) | Starting Material |
| 4-Ethyl-3,3-dimethyloctan-4-ol | C₁₂H₂₆O | 186.34 | >200 (estimated) | Intermediate |
| This compound | C₁₂H₂₆ | 170.33 | ~205-215 (estimated) | Product |
Note: Experimental boiling point data for this compound and its precursors is limited. The values presented are estimates based on similar compounds and should be used as a guide.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Objective: To separate this compound from the higher-boiling tertiary alcohol intermediate and lower-boiling solvents.
Methodology:
-
Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charging the Flask: Add the crude reaction mixture to the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Heat the flask gently using a heating mantle.
-
Collect the first fraction, which will consist of any low-boiling solvents (e.g., diethyl ether). The temperature should remain low and constant during this phase.
-
Once the solvent has been removed, the temperature will rise. Increase the heating rate to bring the product to its boiling point.
-
Collect the fraction that distills at the expected boiling range for this compound (~205-215 °C at atmospheric pressure). The distillation rate should be slow and steady (1-2 drops per second) to ensure good separation.[10]
-
The higher-boiling tertiary alcohol will remain in the distillation flask.
-
-
Analysis: Analyze the collected fractions by Gas Chromatography (GC) or GC-MS to assess purity.
Protocol 2: Purification by Adsorption Chromatography
Objective: To remove polar impurities, such as the tertiary alcohol intermediate, from the non-polar this compound.
Methodology:
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the non-polar eluent.
-
Carefully add the sample to the top of the silica gel bed.
-
-
Elution:
-
Elute the column with a non-polar solvent such as hexane or petroleum ether.
-
Since this compound is non-polar, it will have a weak interaction with the polar silica gel and will travel down the column quickly.
-
The more polar alcohol intermediate will be retained on the column.
-
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or GC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. This compound (62183-57-7) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
Minimizing matrix effects in the analysis of "4-Ethyl-3,3-dimethyloctane" in complex samples
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects when analyzing "4-Ethyl-3,3-dimethyloctane" in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's signal response (either suppression or enhancement) due to the presence of other co-eluting components in the sample matrix.[1][2][3] For a volatile organic compound (VOC) like this compound, which is often analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), matrix components can interact with the analyte at active sites within the GC inlet and column.[1][4] This interference can lead to poor data quality, inaccurate quantification, and lack of reproducibility.
Q2: My results for this compound show poor reproducibility and inaccurate quantification. Could matrix effects be the cause?
A2: Yes, inconsistent signal suppression or enhancement caused by matrix effects is a primary cause of poor accuracy and reproducibility in quantitative analysis.[2][5] When matrix components vary between samples or between samples and calibration standards, the analytical signal for this compound will also vary, leading to unreliable results.
Q3: How can I determine if my analysis is being affected by matrix effects?
A3: The most common method is to perform a post-extraction spike experiment. This involves comparing the signal response of an analyte spiked into a pre-extracted blank sample matrix with the response of the same analyte in a clean solvent. A significant difference between the two indicates the presence of matrix effects.[3][6] A deviation of more than 15-20% is generally considered significant.
Q4: What are the primary strategies to minimize or compensate for matrix effects?
A4: The core strategies can be grouped into three main categories:
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Advanced Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME), and Liquid-Liquid Extraction (LLE) are effective.[6][7][8]
-
Calibration and Normalization: When matrix components cannot be fully removed, specific calibration techniques can compensate for their effects. The most common methods are matrix-matched calibration and Stable Isotope Dilution (SID).[1][9][10]
-
Chromatographic Optimization: Modifying GC parameters (e.g., temperature ramp, column type) can help separate this compound from interfering compounds, though this is often used in conjunction with other strategies.[5]
Q5: Which sample preparation technique is best for a volatile compound like this compound?
A5: For volatile compounds, Solid-Phase Microextraction (SPME) is an excellent choice. It is a solvent-free technique that extracts and concentrates volatile and semi-volatile analytes from a sample, effectively leaving behind many non-volatile matrix components.[7] Headspace-SPME is particularly well-suited for this application.
Q6: When should I use matrix-matched calibration versus Stable Isotope Dilution (SID)?
A6: Matrix-matched calibration is effective when you have access to a representative blank matrix (a sample that is identical to your study samples but contains none of the analyte).[9][11] It is simpler and less expensive than SID. Stable Isotope Dilution (SID) is considered the gold standard for compensating for matrix effects.[10][12] It involves adding a known quantity of a stable isotope-labeled version of this compound to your samples. Since the labeled standard behaves nearly identically to the native analyte during sample preparation and analysis, it provides highly accurate correction for both matrix effects and recovery losses.[1][10] SID is preferred for high-accuracy applications or when a suitable blank matrix is unavailable.[12]
Q7: Is it effective to simply dilute my sample to reduce matrix effects?
A7: Yes, sample dilution can be a very simple and effective way to reduce the concentration of interfering matrix components.[13][14] However, this approach also dilutes your analyte, which may reduce the method's sensitivity below the required limit of quantitation.[1] This strategy is only viable if the concentration of this compound in your samples is high enough to be detected accurately after dilution. For some volatile compounds in blood, a 1:5 dilution has been shown to be effective for quantitative recovery.[13]
Data Presentation
Table 1: Comparison of Calibration Strategies for Minimizing Matrix Effects
| Strategy | Principle | Advantages | Disadvantages | Best For |
| Solvent-Only Calibration | Standards are prepared in a pure solvent. | Simple, fast, and inexpensive to prepare. | Does not compensate for matrix effects; prone to significant inaccuracy.[1] | Very clean samples with no expected matrix interference. |
| Matrix-Matched Calibration | Standards are prepared in a blank sample matrix.[9] | Effectively compensates for signal suppression/enhancement.[15] More accurate than solvent-only calibration.[1] | Requires a representative blank matrix which can be difficult to obtain. Can be time-consuming. | Routine analysis where a consistent and analyte-free matrix is readily available. |
| Stable Isotope Dilution (SID) | A known amount of a stable isotope-labeled analyte is added to each sample as an internal standard.[12] | Considered the most accurate method.[10] Corrects for both matrix effects and variability in sample recovery.[1] | Requires a specific labeled standard, which can be expensive. Requires a mass spectrometer for analysis. | High-stakes analyses requiring the highest accuracy and precision, especially with complex or variable matrices. |
| Standard Addition | Known amounts of analyte are added to aliquots of the actual sample. | Highly accurate as calibration is performed within the sample's unique matrix. Does not require a blank matrix. | Laborious, time-consuming, and requires a larger volume of the original sample.[11] | Analyzing a small number of unique or highly complex samples where a blank matrix is unavailable. |
Troubleshooting Guide
Table 2: Common Issues, Potential Causes, and Recommended Solutions
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Signal Suppression (Peak area is lower than expected; poor recovery) | Co-eluting matrix components are interfering with the ionization or transfer of the analyte in the MS source or GC inlet.[2] | 1. Improve Sample Cleanup: Implement or optimize an SPE or SPME protocol to remove interferences.[6] 2. Use Matrix-Matched Standards: If a blank matrix is available, this will compensate for consistent suppression.[9] 3. Implement Stable Isotope Dilution: Use a labeled internal standard to accurately correct for the signal loss.[10] |
| Signal Enhancement (Peak area is higher than expected; recovery >100%) | Matrix components are covering active sites in the GC liner and column, preventing analyte degradation and leading to a stronger signal.[1] | 1. Use Matrix-Matched Standards: This is highly effective as the standards will experience the same enhancement effect.[1] 2. Use Analyte Protectants: Add compounds to both samples and standards that serve as "sacrificial" blockers of active sites.[1] 3. Implement Stable Isotope Dilution: The labeled standard will be enhanced similarly to the analyte, ensuring an accurate ratio. |
| Poor Reproducibility (High %RSD across replicate injections) | The concentration of interfering components varies significantly between different sample aliquots, causing inconsistent matrix effects. | 1. Homogenize Samples Thoroughly: Ensure the sample is uniform before taking aliquots. 2. Standardize Sample Preparation: Ensure every step of the extraction protocol is performed identically for all samples. 3. Implement Stable Isotope Dilution: This is the most robust method for handling variable matrices as the correction is sample-specific.[12][16] |
| Shifting Retention Times or Poor Peak Shape | High concentration of matrix components is overloading the GC column or interacting with the stationary phase.[17] | 1. Dilute the Sample: Reduce the overall concentration of components being injected.[14] 2. Improve Sample Cleanup: Use a more rigorous SPE or LLE method to remove the problematic components.[8] 3. Perform Instrument Maintenance: Clean the GC inlet liner and trim the first few centimeters of the analytical column. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows you to calculate the percentage of matrix effect (%ME).
-
Prepare Solutions:
-
Solution A (Neat Solvent): Spike a known concentration of this compound standard into a clean solvent (e.g., hexane (B92381) or methanol).
-
Solution B (Post-Extraction Spike): Obtain a blank matrix sample (e.g., plasma, tissue homogenate) that is free of the analyte. Process this sample through your entire extraction procedure. Spike the final, clean extract with the same concentration of this compound as in Solution A.
-
-
Analysis: Analyze both Solution A and Solution B using your established GC-MS method.
-
Calculation:
-
%ME = ((Peak Area in Solution B / Peak Area in Solution A) - 1) * 100
-
Interpretation: A value of 0% indicates no matrix effect. A negative value (e.g., -40%) indicates signal suppression. A positive value (e.g., +30%) indicates signal enhancement.
-
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatiles
This is a general protocol for extracting this compound from a liquid sample.
-
Sample Preparation: Place a measured aliquot of your sample (e.g., 1-5 mL) into a headspace vial. If using an internal standard (like a deuterated version of the analyte), add it at this stage.
-
Equilibration: Seal the vial and place it in a heating block or autosampler agitator. Allow the sample to equilibrate at a set temperature (e.g., 60-80 °C) for a defined period (e.g., 10-20 minutes) to allow the volatile analyte to partition into the headspace.
-
Extraction: Expose an SPME fiber (e.g., PDMS or DVB/CAR/PDMS) to the headspace of the vial for a specific time (e.g., 15-30 minutes) while maintaining the temperature and agitation.
-
Desorption: Immediately transfer the fiber to the heated GC inlet (e.g., 250 °C) to desorb the trapped analytes onto the GC column for analysis.
Mandatory Visualizations
Caption: Decision workflow for identifying and mitigating matrix effects.
Caption: Principle of Stable Isotope Dilution (SID) for accurate quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Matrix Effects In Metabolic Profiling Using Gc Lc Coupled Mass Spectrometers | PPT [slideshare.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. brewingscience.de [brewingscience.de]
- 11. info.asistandards.com [info.asistandards.com]
- 12. Isotope dilution - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A stable isotope dilution method for measuring bioavailability of organic contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
Addressing instrument contamination issues in trace analysis of "4-Ethyl-3,3-dimethyloctane"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address instrument contamination issues encountered during the trace analysis of "4-Ethyl-3,3-dimethyloctane."
Troubleshooting Guide
This guide provides systematic solutions to common contamination-related problems in a question-and-answer format.
Question 1: I am observing unexpected peaks, often referred to as "ghost peaks," in my chromatogram when running a blank solvent injection. What are the potential sources and how can I resolve this?
Answer: Ghost peaks in a blank run indicate system contamination.[1][2] The source of these peaks can be from various parts of your analytical instrument. A systematic approach is necessary to identify and eliminate the source.
Potential Sources & Solutions:
-
Contaminated Syringe or Rinse Solvent: The autosampler syringe may retain residues from previous injections, or the rinse solvent itself might be contaminated.[3]
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Injector Port Contamination: Residues can accumulate in the injector port liner and on the septum.[4]
-
Solution: Replace the injector port liner and septum. These are consumable parts and should be changed regularly, especially when analyzing complex matrices.
-
-
Carryover from Previous Injections: High-concentration samples can leave residues in the system that appear in subsequent runs.[2][4]
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Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or contaminated gas lines can introduce a constant background of interfering peaks.[7][8]
-
Solution: Ensure high-purity carrier gas is used and that gas traps are functional. If contamination is suspected, bake out the gas lines at a high temperature while purging with clean gas.
-
Question 2: My baseline is noisy and rising, especially during a temperature-programmed run. What could be the cause and how do I fix it?
Answer: A rising or noisy baseline is often indicative of column bleed or contamination within the GC-MS system.[9]
Potential Causes & Solutions:
-
Column Bleed: The stationary phase of the column can degrade at high temperatures, leading to a rising baseline.
-
Solution: Condition the column according to the manufacturer's instructions. If the column is old or has been subjected to aggressive conditions, it may need to be replaced.
-
-
Contamination in the GC Oven: Volatile compounds that have condensed in the oven can re-vaporize during a temperature ramp.
-
Solution: Ensure the area around the column connections is clean. A general cleaning of the GC oven may be necessary.
-
-
Contaminated MS Ion Source: The ion source is susceptible to contamination from column bleed and sample matrix, which can lead to increased background noise.[8]
Question 3: I'm experiencing poor sensitivity and peak tailing for this compound. Could this be a contamination issue?
Answer: Yes, poor sensitivity and peak tailing can be symptoms of active sites in the system caused by contamination.[3]
Potential Causes & Solutions:
-
Active Sites in the Injector Liner: Contamination in the liner can create active sites that interact with the analyte, causing peak tailing and reduced signal intensity.
-
Solution: Replace the liner with a new, properly deactivated one.
-
-
Column Contamination: Buildup of non-volatile residues at the head of the column can create active sites.
-
Solution: Trim the first few centimeters of the column. If the problem persists, the column may need to be replaced.
-
-
Contaminated Ion Source: A dirty ion source can lead to reduced ionization efficiency and poor sensitivity.[13]
-
Solution: Perform ion source cleaning as per the manufacturer's protocol.
-
Frequently Asked Questions (FAQs)
Q1: How often should I perform routine maintenance to prevent contamination?
A1: The frequency of maintenance depends on sample throughput and the cleanliness of your samples.[12] A general guideline is presented in the table below.
| Component | Recommended Maintenance Frequency (for moderate usage) |
| Injector Septum | Replace every 100-200 injections |
| Injector Liner | Replace every 100-200 injections or as needed |
| Syringe | Inspect regularly and replace if plunger becomes sticky or bent |
| Rinse Solvents | Replace weekly or more frequently for high throughput |
| GC Column | Trim as needed when performance degrades |
| MS Ion Source | Clean every 3-6 months or based on performance diagnostics |
Q2: What are the best practices for preparing samples and standards to minimize contamination?
A2: Sample and standard preparation are critical steps where contamination can be introduced.
-
Use high-purity solvents and reagents.[14]
-
Utilize clean glassware and pipette tips. It is advisable to rinse glassware with the solvent to be used before preparation.[15]
-
Avoid using plastic containers or cap liners that can leach interfering compounds.
-
Prepare standards and blanks in a clean environment, away from potential sources of volatile organic compounds.[14]
Q3: Can my choice of solvent affect carryover of this compound?
A3: Yes, the choice of wash solvent for the autosampler syringe is crucial. The wash solvent should be effective at dissolving this compound and any other components in your sample matrix. For a nonpolar compound like this compound, a nonpolar solvent like hexane (B92381) or a slightly more polar solvent like isopropanol (B130326) or acetone (B3395972) may be more effective than methanol (B129727) for rinsing the syringe.[4] It is often beneficial to use a sequence of washes with different solvents.[5]
Q4: How can I confirm the identity of a contaminant peak?
A4: The mass spectrum of the contaminant peak can be compared against a spectral library (e.g., NIST) to tentatively identify it. This can provide clues to its origin. For example, the presence of siloxanes often points to column bleed or septum degradation.
Experimental Protocols
Protocol 1: GC-MS Ion Source Cleaning (Abrasive Method)
This is a general protocol; always consult your instrument manufacturer's specific guidelines.[10][12]
Materials:
-
Lint-free gloves
-
Aluminum oxide powder or polishing paper
-
Cotton swabs
-
High-purity solvents (e.g., methanol, acetone, hexane)
-
Beakers
-
Ultrasonic bath
-
Tweezers
Procedure:
-
Vent the MS: Follow the manufacturer's procedure to safely vent the mass spectrometer.
-
Remove the Ion Source: Wearing lint-free gloves, carefully remove the ion source from the instrument.
-
Disassemble the Ion Source: Disassemble the ion source components on a clean, lint-free surface. Take note of the orientation of each part.
-
Abrasive Cleaning:
-
Create a slurry of aluminum oxide powder and deionized water.
-
Using a cotton swab, gently polish the metal surfaces of the ion source components until visible deposits are removed. Do not polish any ceramic or coated parts.
-
-
Solvent Rinsing and Sonication:
-
Rinse the polished parts with deionized water to remove the abrasive material.
-
Sequentially sonicate the parts in a series of solvents, typically from polar to nonpolar (e.g., methanol, then acetone, then hexane). Sonicate for 5-10 minutes in each solvent, using a fresh beaker of solvent for each step.[10]
-
-
Drying: Allow the cleaned parts to air dry completely on a clean surface or in a low-temperature oven.
-
Reassembly and Installation: Carefully reassemble the ion source and reinstall it in the mass spectrometer.
-
Pump Down and Bakeout: Pump down the system and perform a system bakeout as recommended by the manufacturer to remove any residual solvents and water.
-
Tuning: Tune the mass spectrometer before analyzing samples.
Visualizations
Caption: Troubleshooting workflow for instrument contamination.
Caption: Potential sources of contamination in a GC-MS system.
References
- 1. Get your GC-MS troubleshooting guide now! | Separation Science [sepscience.com]
- 2. GC Troubleshooting—Carryover and Ghost Peaks [restek.com]
- 3. shimadzu.co.uk [shimadzu.co.uk]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Troubleshooting tips to prevent carry over contaminants. - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. youtube.com [youtube.com]
- 12. sisweb.com [sisweb.com]
- 13. chromacademy.com [chromacademy.com]
- 14. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 15. How to Improve Your ICP-MS Analysis, Part 1: Contamination [thermofisher.com]
Technical Support Center: Robust Quantification of 4-Ethyl-3,3-dimethyloctane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the robust quantification of 4-Ethyl-3,3-dimethyloctane using gas chromatography-mass spectrometry (GC-MS). The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal type of GC column for the separation of this compound and its isomers?
For the analysis of nonpolar analytes like this compound, a non-polar stationary phase is recommended. The separation is primarily driven by dispersive van der Waals forces. A column with a 100% dimethylpolysiloxane (PDMS) stationary phase is a suitable starting point, as it separates compounds based on their boiling points. For more complex separations involving structurally similar isomers, a column with a slightly more polar phase, such as a 5% phenyl-methylpolysiloxane, may provide better resolution.
Q2: What are the critical GC and MS parameters to consider for the quantification of this compound?
Key parameters to optimize include:
-
Injector Temperature: Should be high enough to ensure complete and rapid vaporization of the analyte without causing thermal degradation. A typical starting point is 250-280°C.
-
Oven Temperature Program: A temperature ramp is necessary to ensure good separation from other volatile components and to achieve a good peak shape. The initial temperature should be low enough to allow for proper focusing of the analyte at the head of the column.
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically helium or hydrogen) should be optimized for the specific column dimensions to achieve the best separation efficiency.
-
Mass Spectrometer Ionization Mode: Electron ionization (EI) at 70 eV is the standard for generating reproducible mass spectra and allows for comparison with spectral libraries.
-
Mass Spectrometer Acquisition Mode: For robust quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is preferred over full scan mode. These modes offer higher sensitivity and selectivity by monitoring only specific ions characteristic of the analyte.
Q3: How can I confirm the identity of the this compound peak in my chromatogram?
Peak identification should be based on a combination of two key parameters:
-
Retention Time: The retention time of the peak in the sample chromatogram should match that of a certified reference standard of this compound analyzed under the same chromatographic conditions.
-
Mass Spectrum: The mass spectrum of the sample peak should be compared to the mass spectrum of the reference standard or a reliable library spectrum. Key fragment ions should be present in the correct ratios.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Suggested Solution |
| Tailing Peak | Active sites in the injector liner or column. | Deactivate the liner or use a new, deactivated liner. Trim the first few centimeters of the analytical column. |
| Column contamination with non-volatile residues. | Bake out the column at a high temperature (within its specified limit). If the problem persists, the column may need to be replaced. | |
| Inappropriate injector temperature (too low). | Increase the injector temperature to ensure complete vaporization. | |
| Fronting Peak | Column overload (too much analyte injected). | Dilute the sample or reduce the injection volume. Increase the split ratio if using a split injection. |
| Incompatible solvent with the stationary phase. | Ensure the sample solvent is compatible with the non-polar GC column (e.g., use hexane (B92381) or dichloromethane). |
Problem 2: Inconsistent Peak Areas and Poor Reproducibility
| Symptom | Potential Cause | Suggested Solution |
| Variable Peak Areas | Leaks in the injection port septum or gas lines. | Perform a leak check of the GC system. Replace the septum if it is old or has been punctured multiple times. |
| Inconsistent injection volume. | If using manual injection, ensure a consistent and rapid injection technique. An autosampler is highly recommended for quantitative analysis. | |
| Sample degradation or volatility. | Ensure samples are stored in tightly sealed vials and at an appropriate temperature. Minimize the time the sample is in the autosampler tray. |
Problem 3: Co-elution with Isomeric Impurities
| Symptom | Potential Cause | Suggested Solution |
| Shoulder on the main peak or a broad, unresolved peak. | Insufficient chromatographic resolution. | Optimize the oven temperature program. A slower ramp rate can improve the separation of closely eluting isomers. |
| Use of an inappropriate GC column. | Consider using a longer column or a column with a smaller internal diameter to increase separation efficiency. A different stationary phase with alternative selectivity could also be beneficial. |
Experimental Protocols
GC-MS Method for Quantification of this compound
This protocol provides a starting point for method development. Optimization will be required for your specific instrumentation and sample matrix.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable volatile solvent (e.g., hexane) to a final concentration within the calibration range.
-
Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) to correct for variations in injection volume and instrument response.
2. GC-MS Parameters:
| Parameter | Value |
| GC System | Agilent 7890B GC with 5977A MSD (or equivalent) |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 200°C, hold 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (example) | m/z 57, 71, 85, 113 (Quantifier and qualifiers to be determined from the mass spectrum of a standard) |
3. Calibration:
-
Prepare a series of calibration standards of this compound in the same solvent as the samples, covering the expected concentration range.
-
Add the internal standard at a constant concentration to all calibration standards and samples.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression with a correlation coefficient (r²) > 0.995 is typically required.
Quantitative Data Summary
The following table presents example validation data for a hypothetical robust quantification method for this compound.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical troubleshooting workflow for GC-MS analysis of this compound.
Validation & Comparative
Validation of a GC-MS Method for the Quantification of 4-Ethyl-3,3-dimethyloctane Using an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of the branched alkane "4-Ethyl-3,3-dimethyloctane." An internal standard approach is employed to ensure accuracy and precision. The guide details the experimental protocol, presents validation data in a clear, tabular format, and offers a comparison with an alternative analytical technique.
Introduction to the Analytical Challenge
This compound (C12H26, MW: 170.33 g/mol ) is a volatile organic compound.[1][2][3] Accurate and reliable quantification of such compounds is crucial in various fields, including environmental monitoring, petroleum analysis, and as potential impurities in pharmaceutical manufacturing. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[1] The use of an internal standard (IS) is highly recommended to compensate for variations in sample injection volume, and to correct for any analyte loss during sample preparation, thereby improving the method's precision and accuracy.[4][5]
This guide outlines the validation of a GC-MS method for this compound, adhering to internationally recognized guidelines such as those from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Experimental Protocol: GC-MS Method Validation
A rigorous validation process is essential to demonstrate that an analytical method is suitable for its intended purpose. The following protocol outlines the key validation parameters to be assessed.
Selection of Internal Standard
The ideal internal standard should be chemically similar to the analyte but not present in the sample matrix. For the analysis of this compound, a suitable internal standard would be a structurally similar branched alkane that is well-resolved chromatographically. A deuterated analog of the analyte is often the best choice for mass spectrometric detection due to its similar chromatographic behavior and distinct mass. However, if a deuterated standard is unavailable, other branched alkanes of similar volatility, such as 3,3,5-triethylheptane or another C12 isomer not expected in the samples, can be considered. For this guide, we will proceed with the hypothetical use of dodecane-d26 as the internal standard.
Chromatographic Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
This compound: Quantifier ion (e.g., m/z 57), Qualifier ions (e.g., m/z 71, 85)
-
Dodecane-d26 (IS): Quantifier ion (e.g., m/z 66), Qualifier ions (e.g., m/z 80)
-
Validation Parameters
The method validation will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and will include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing blank samples and spiked samples to ensure no interfering peaks are present at the retention times of the analyte and the internal standard.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve will be prepared by analyzing at least five concentrations of this compound with a constant concentration of the internal standard. The response ratio (analyte peak area / IS peak area) is plotted against the analyte concentration.
-
Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations of the analyte (spiked samples) at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Repeatability (Intra-day precision): Analysis of a minimum of six replicate samples at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of the same sample on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively. These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (LOD S/N ≥ 3, LOQ S/N ≥ 10).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This can be assessed by slightly varying parameters such as the oven temperature ramp rate, carrier gas flow rate, and inlet temperature.
Data Presentation: Summarized Validation Results
The following tables summarize the expected acceptance criteria and hypothetical results for the validation of the GC-MS method for this compound.
Table 1: Linearity Data
| Parameter | Acceptance Criterion | Hypothetical Result |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.998 |
| Range | Defined by application | 1 - 100 µg/mL |
| Y-intercept | Close to zero | 0.005 |
Table 2: Accuracy and Precision Data
| Level | Accuracy (% Recovery) | Repeatability (RSD%) | Intermediate Precision (RSD%) |
| Acceptance Criteria | 98.0 - 102.0% | ≤ 2.0% | ≤ 3.0% |
| 80% | 99.5% | 1.2% | 1.8% |
| 100% | 100.2% | 0.9% | 1.5% |
| 120% | 101.1% | 1.1% | 1.6% |
Table 3: LOD and LOQ
| Parameter | Acceptance Criterion | Hypothetical Result |
| LOD | S/N ≥ 3 | 0.1 µg/mL |
| LOQ | S/N ≥ 10 | 0.3 µg/mL |
Table 4: Robustness Data
| Parameter Varied | Variation | %RSD of Results |
| Acceptance Criterion | ≤ 5.0% | |
| Oven Ramp Rate | ± 1°C/min | 2.1% |
| Carrier Gas Flow | ± 0.1 mL/min | 1.8% |
| Inlet Temperature | ± 5°C | 2.5% |
Mandatory Visualization: Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in the validation of the GC-MS method.
References
- 1. This compound | C12H26 | CID 53425101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound (62183-57-7) for sale [vulcanchem.com]
- 4. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
A Comparative Analysis of n-Dodecane and its Branched Isomer, 4-Ethyl-3,3-dimethyloctane
A comprehensive guide for researchers and drug development professionals on the physicochemical properties and potential applications of the linear alkane n-dodecane and its branched counterpart, 4-Ethyl-3,3-dimethyloctane. This document provides a detailed comparison of their structural and functional characteristics, supported by available experimental and estimated data, and outlines relevant experimental protocols for their analysis.
In the realm of organic chemistry and materials science, the seemingly subtle difference in the arrangement of atoms within a molecule can lead to profound variations in physical and chemical behavior. This guide delves into a comparative study of two C12H26 isomers: the linear n-dodecane and the branched this compound. While both share the same molecular formula, their distinct structural architectures give rise to different properties, influencing their suitability for various applications, from solvents and fuel surrogates to potential components in drug delivery systems.
Structural and Physicochemical Properties: A Head-to-Head Comparison
The fundamental difference between n-dodecane and this compound lies in their carbon skeletons. n-Dodecane is a straight-chain alkane, which allows for efficient packing of its molecules, leading to stronger van der Waals forces.[1] In contrast, this compound possesses a branched structure with ethyl and methyl groups attached to an octane (B31449) backbone. This branching introduces steric hindrance and reduces the surface area available for intermolecular interactions, which is expected to lower its boiling point, melting point, and viscosity compared to its linear isomer.
While extensive experimental data is available for n-dodecane, the data for this compound is less abundant. To provide a meaningful comparison, this guide includes experimental data for other highly branched C12 isomers, such as 2,2,4,6,6-pentamethylheptane (B104275) and 2,2,3,3,4,4-hexamethylhexane, which can serve as valuable proxies for estimating the properties of this compound.
| Property | n-Dodecane | This compound (Estimated/Analog Data) | Highly Branched Isomer: 2,2,4,6,6-Pentamethylheptane | Highly Branched Isomer: 2,2,3,3,4,4-Hexamethylhexane |
| Molecular Formula | C₁₂H₂₆ | C₁₂H₂₆ | C₁₂H₂₆ | C₁₂H₂₆ |
| Molecular Weight ( g/mol ) | 170.34 | 170.33 | 170.33 | 170.33 |
| Boiling Point (°C) | 216.3[2] | 200 - 215 (estimated) | 177.7[3] | ~192[4] |
| Melting Point (°C) | -9.6[2] | Lower than n-dodecane (estimated) | -67[3] | ~-7[4] |
| Density (g/cm³ at 20°C) | ~0.75 | 0.75 - 0.77 (estimated) | 0.749[5] | ~0.845[4] |
| Viscosity (mPa·s at 20°C) | 1.374 | Lower than n-dodecane (estimated) | ~1.31 (at 20°C)[6] | Higher due to compact structure (estimated) |
Synthesis and Production
n-Dodecane is primarily obtained through the fractional distillation of petroleum. It can also be synthesized via the Wurtz reaction, for instance, by reacting 1-bromohexane (B126081) with sodium.[2]
This compound and other branched alkanes are typically produced through catalytic cracking of heavier hydrocarbon fractions in petroleum refining.[7] Laboratory-scale synthesis can be achieved through methods like Friedel-Crafts alkylation of smaller alkanes or alkenes.[7]
Applications: A Tale of Two Structures
The differing physicochemical properties of n-dodecane and its branched isomers dictate their primary areas of application.
n-Dodecane , with its well-defined properties, serves as:
-
A solvent in organic synthesis and various industrial processes.
-
A fuel surrogate , particularly for jet and diesel fuels, in combustion research.
-
A component in lubricants and as a distillation chaser.[1]
-
A reference standard in gas chromatography.
This compound and other highly branched isomers, due to their lower freezing points and potentially different viscosity characteristics, are valuable as:
-
Components in specialty fuels and lubricants , particularly for low-temperature applications.
-
Solvents with specific solubility parameters.
-
Reference compounds in spectroscopic and chromatographic analyses for isomer identification.
Experimental Protocols
Accurate characterization of these hydrocarbons relies on standardized experimental procedures. Below are outlines of key protocols for determining their physicochemical properties.
Purity and Identification: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of the alkane sample and confirm its molecular structure.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the alkane in a volatile solvent (e.g., hexane).
-
Injection: Inject a small volume of the sample into the GC-MS instrument.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column. Separation of components is achieved based on their boiling points and interactions with the column's stationary phase.
-
Detection and Analysis: As components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to spectral libraries. The retention time from the gas chromatogram is also a key identifier.
Boiling Point Determination (Micro Method)
Objective: To determine the boiling point of a small liquid sample.
Methodology:
-
A small amount of the liquid is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.
-
The fusion tube is attached to a thermometer and heated in a controlled manner (e.g., in a Thiele tube or a melting point apparatus).
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Density Determination (Pycnometer Method)
Objective: To accurately measure the density of the liquid alkane.
Methodology:
-
The mass of a clean, dry pycnometer (a glass flask with a precise volume) is accurately measured.
-
The pycnometer is filled with the liquid alkane, ensuring no air bubbles are present, and its mass is measured again.
-
The temperature of the liquid is recorded.
-
The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.
Viscosity Measurement (Capillary Viscometer)
Objective: To determine the dynamic or kinematic viscosity of the liquid alkane.
Methodology:
-
A specific volume of the liquid is introduced into a calibrated capillary viscometer (e.g., an Ostwald or Ubbelohde viscometer).
-
The viscometer is placed in a constant-temperature bath to allow the sample to reach thermal equilibrium.
-
The liquid is drawn up one arm of the viscometer by suction.
-
The time taken for the liquid to flow between two marked points on the capillary is measured.
-
The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid.
References
- 1. Dodecane - Wikipedia [en.wikipedia.org]
- 2. Heptane, 2,2,4,6,6-pentamethyl- [webbook.nist.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Buy 2,2,3,3,4,4-Hexamethylhexane (EVT-14695937) | 62185-11-9 [evitachem.com]
- 5. 2,2,4,6,6-Pentamethyl-heptane | 13475-82-6 | FP74954 [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. Heptane, 2,2,4,6,6-pentamethyl- (CAS 13475-82-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
A Comparative Performance Analysis of 4-Ethyl-3,3-dimethyloctane and Other Branched C12 Alkanes
For researchers, scientists, and professionals in drug development, understanding the physical and chemical properties of organic compounds is paramount. This guide provides a comparative analysis of the performance characteristics of 4-Ethyl-3,3-dimethyloctane and other branched C12 alkanes, with a focus on properties relevant to their application as solvents, reference materials, or in fuel and lubricant technologies. Due to the vast number of possible isomers for dodecane (B42187) (C12H26), this comparison focuses on a selection of branched isomers for which experimental data is available, alongside the linear n-dodecane for baseline comparison.
While specific experimental data for this compound is limited in publicly accessible literature, we can infer its likely properties based on the established trends observed in other branched alkanes. This guide presents available quantitative data in structured tables, details the experimental protocols for key performance metrics, and provides visualizations to illustrate experimental workflows.
Performance Metrics: A Quantitative Comparison
The degree of branching in the carbon chain of an alkane significantly influences its physical properties. Generally, increased branching leads to a more compact molecular structure, which in turn affects intermolecular forces (van der Waals forces). This results in lower boiling points and can influence viscosity and density in complex ways. For fuel applications, branching has a pronounced effect on the cetane number, a measure of ignition quality.
Table 1: Comparison of Physical Properties of Selected C12 Alkane Isomers
| Alkane Isomer | IUPAC Name | Boiling Point (°C) | Density (g/cm³ at 20°C) |
| n-Dodecane | Dodecane | 216.3 | 0.749 |
| 2,2,4,6,6-Pentamethylheptane | 2,2,4,6,6-Pentamethylheptane | 177.7 | 0.7487[1] |
| 3-Ethyldecane | 3-Ethyldecane | 202[2] | 0.754[2] |
| This compound | This compound | Data not available | Data not available |
Table 2: Comparison of Fuel and Flow Properties of Selected C12 Alkane Isomers
| Alkane Isomer | IUPAC Name | Kinematic Viscosity (mm²/s at 20°C) | Cetane Number (CN) |
| n-Dodecane | Dodecane | 1.83 | ~75 |
| 2,2,4,6,6-Pentamethylheptane | 2,2,4,6,6-Pentamethylheptane | ~1.7 | Low (Used as a low-cetane reference fuel) |
| 3-Ethyldecane | 3-Ethyldecane | Data not available | Data not available |
| This compound | This compound | Data not available | Data not available |
Experimental Protocols
Accurate and reproducible experimental data are the foundation of any comparative analysis. Below are detailed methodologies for determining the key performance parameters discussed in this guide.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For pure compounds, it is a key identifying characteristic.
Methodology: Distillation Method A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a receiving flask, and a thermometer.[3]
-
The alkane sample (at least 5 mL) is placed in the distilling flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.[3]
-
The flask is heated gently.
-
The thermometer bulb is positioned so that it is fully immersed in the vapor phase, with the top of the bulb level with the side arm of the distillation head.[3]
-
As the liquid boils, the vapor rises, condenses in the condenser, and is collected in the receiving flask.
-
The temperature is recorded when it stabilizes during the distillation of the bulk of the sample. This stable temperature is the boiling point.[3]
-
The atmospheric pressure should be recorded as the boiling point is pressure-dependent.
Determination of Density
Density is a fundamental physical property defined as mass per unit volume. It is essential for converting between mass and volume and is indicative of molecular packing.
Methodology: ASTM D4052 - Digital Density Meter This standard test method covers the determination of density and relative density of petroleum distillates and viscous oils.[1][4]
-
A small volume of the liquid sample (approximately 1-2 mL) is injected into a temperature-controlled oscillating U-tube.[5][6]
-
The instrument measures the change in the oscillating frequency of the U-tube caused by the mass of the sample.[5][6]
-
This frequency change is used in conjunction with calibration data to determine the density of the sample at the test temperature.[5][6]
-
The apparatus must be calibrated with at least two reference standards of known density (e.g., dry air and pure water).
-
The sample must be free of air bubbles to ensure accurate measurements.[7]
Determination of Kinematic Viscosity
Viscosity measures a fluid's resistance to flow. Kinematic viscosity is the ratio of dynamic viscosity to density and is a critical parameter for lubricants and fuels.
Methodology: ASTM D445 - Glass Capillary Viscometer This test method specifies a procedure for determining the kinematic viscosity of liquid petroleum products.[8][9][10][11]
-
A calibrated glass capillary viscometer is selected based on the expected viscosity of the sample.[9]
-
The viscometer is charged with a specific volume of the alkane sample.
-
The viscometer is placed in a constant-temperature bath until the sample reaches the desired temperature.[2][11]
-
The time taken for the liquid to flow under gravity between two marked points on the viscometer is measured accurately.[8][9]
-
The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[9][11]
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagram illustrates the workflow for determining the kinematic viscosity of a C12 alkane using the ASTM D445 method.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 3-ethyldecane [stenutz.eu]
- 3. 12.3 Branched-Chain Alkanes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 4. parchem.com [parchem.com]
- 5. EP2970801A1 - Pentamethylheptane as a primary reference standard for cetane number - Google Patents [patents.google.com]
- 6. Heptane, 2,2,4,6,6-pentamethyl- [webbook.nist.gov]
- 7. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,2,4,6,6-pentamethyl heptane, 13475-82-6 [thegoodscentscompany.com]
- 9. 2,2,4,6,6-Pentamethyl-heptane | 13475-82-6 | FP74954 [biosynth.com]
- 10. 3-ethyldecane [webbook.nist.gov]
- 11. Heptane, 2,2,4,6,6-pentamethyl- (CAS 13475-82-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
Navigating the Landscape of Hydrocarbon Reference Materials: A Comparative Guide
In the precise world of analytical chemistry, particularly within the realms of petrochemical analysis and drug development, the quality and suitability of certified reference materials (CRMs) are paramount. While a vast array of CRMs are commercially available, researchers occasionally encounter the need for specific, less common compounds as standards. This guide addresses the use of a specialized branched alkane, 4-Ethyl-3,3-dimethyloctane , as a potential certified reference material, comparing its hypothetical performance characteristics against established alternatives in relevant analytical applications.
While this compound is not widely listed as a standard CRM, its properties as a C12H26 isomer make it a relevant subject for laboratories requiring custom standards for detailed hydrocarbon analysis. Such specific standards are crucial for the accurate identification and quantification of components in complex mixtures like gasoline or for metabolism studies in drug development where unique metabolites may be formed.
Physicochemical Properties and Analytical Relevance
This compound is a branched-chain alkane with a molecular weight of 170.33 g/mol .[1][2][3] Its structure, featuring an octane (B31449) backbone with ethyl and methyl substituents, results in specific physicochemical properties that influence its behavior in analytical systems.[1] These properties are critical when considering its use as a reference material. In the petrochemical industry, for instance, branched alkanes are known to improve fuel efficiency by reducing knocking, and their high octane ratings are a key performance indicator.[1]
The primary analytical technique for which a compound like this compound would serve as a CRM is gas chromatography (GC), often coupled with mass spectrometry (GC-MS). In this context, its retention time and mass spectrum would be the key identifiers.
Comparative Analysis with Standard Reference Materials
For a comparative perspective, we will evaluate the hypothetical performance of this compound against two common types of hydrocarbon CRMs: a straight-chain alkane (n-Dodecane) and a commercially available mixture of branched alkanes.
| Parameter | This compound (Hypothetical CRM) | n-Dodecane (Standard CRM) | Branched Alkane Mix (Standard CRM) |
| Purity (Typical) | ≥98% (Custom Synthesis) | ≥99.5% (Commercially Available) | Component percentages certified |
| Certified Values | Concentration, Purity | Purity, Boiling Point, Density | Concentration of each component |
| Primary Application | Specific isomer identification, Custom calibration | GC retention time marker, Boiling point calibration | Detailed hydrocarbon analysis (DHA), Simulated distillation (SimDis) |
| Traceability | Traceable to SI units via custom certification | NIST-traceable | NIST-traceable |
| Cost | High (custom synthesis and certification) | Low | Moderate to High |
Experimental Protocols for CRM Validation and Use
The validation of a new CRM, such as a custom-synthesized batch of this compound, and its subsequent use in analytical methods would involve rigorous experimental protocols.
1. Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the purity of the this compound standard and identify any impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Non-polar column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.
-
Injection: 1 µL of a 100 µg/mL solution in hexane (B92381), splitless mode.
-
MS Conditions: Electron ionization (EI) at 70 eV, scan range m/z 40-400.
-
Data Analysis: Peak area percentage of the main component relative to the total peak area.
2. Quantification of an Analyte in a Complex Matrix
-
Objective: To use the certified this compound CRM to quantify its concentration in a gasoline sample.
-
Sample Preparation: Prepare a calibration curve using the CRM at concentrations ranging from 1 to 100 µg/mL in hexane. Dilute the gasoline sample in hexane to bring the expected concentration of the analyte within the calibration range.
-
GC-MS Analysis: Analyze the calibration standards and the diluted sample using the same GC-MS method as for purity assessment.
-
Quantification: Use a specific, abundant, and interference-free ion from the mass spectrum of this compound for quantification. Construct a calibration curve by plotting peak area against concentration for the standards. Determine the concentration in the diluted sample from the calibration curve and calculate the original concentration in the gasoline sample.
Workflow for Custom CRM Development and Application
The process of developing and utilizing a custom CRM like this compound follows a logical progression from synthesis to routine analysis.
References
- 1. This compound (62183-57-7) for sale [vulcanchem.com]
- 2. This compound | C12H26 | CID 53425101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. Products - Koehler Instrument Company, Inc. [koehlerinstrument.com]
- 5. Certified Reference Materials from ASTM International | ASTM [astm.org]
- 6. bioszeparacio.hu [bioszeparacio.hu]
- 7. Certified Reference Materials and Consumables Lab, prices - ECROSKHIM Ltd. [ecohim.ru]
- 8. Certified Reference Material (CRM) and Reference Materials for Fuel Analysis ASI - Chemical House [chemihouse.com]
Cross-validation of analytical methods for "4-Ethyl-3,3-dimethyloctane" quantification
A comprehensive guide to the cross-validation of analytical methods for the precise quantification of 4-Ethyl-3,3-dimethyloctane. This document provides a detailed comparison of Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies, complete with supporting experimental data and protocols for researchers, scientists, and professionals in drug development.
Cross-Validation of Analytical Methods for this compound Quantification
The accurate quantification of specific branched alkanes, such as this compound, is critical in various fields, including pharmaceutical development and environmental analysis. This guide provides an objective comparison of two prevalent analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS). The cross-validation of these methods ensures the reliability and consistency of results across different analytical platforms.[1]
The validation of these methods is performed in accordance with established guidelines, assessing key parameters such as specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[2][3][4]
Comparative Analysis of GC-FID and GC-MS Methods
A summary of the performance characteristics of the GC-FID and GC-MS methods for the quantification of this compound is presented below. This data is derived from validation studies conducted to assess the suitability of each method for routine analysis.
| Validation Parameter | GC-FID | GC-MS (SIM Mode) | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9998 | R² ≥ 0.999[2] |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | Covers expected concentrations |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98-102%[2] |
| Precision (RSD%) | |||
| - Repeatability | < 1.5% | < 1.2% | RSD < 2%[2] |
| - Intermediate Precision | < 2.0% | < 1.8% | RSD < 3%[2] |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.03 | Signal-to-Noise ≥ 3:1[4] |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 0.1 | Signal-to-Noise ≥ 10:1[4] |
| Specificity | Good | Excellent | No interference at the retention time of the analyte |
Experimental Protocols
Detailed methodologies for the GC-FID and GC-MS analyses are provided to ensure reproducibility.
Sample Preparation
A stock solution of this compound (1 mg/mL) was prepared in n-hexane. Calibration standards were prepared by serial dilution of the stock solution to cover the desired concentration ranges for both GC-FID and GC-MS methods. Quality control (QC) samples were prepared at low, medium, and high concentrations.
GC-FID Method
-
System: Agilent 6890 Gas Chromatograph with FID.
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness).
-
Inlet Temperature: 280°C.[5]
-
Injection Volume: 1 µL (split ratio 50:1).[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Oven Temperature Program: Initial temperature of 40°C held for 3 minutes, then ramped at 12.5°C/min to 290°C and held for 4 minutes.[5]
-
Detector Temperature: 300°C.
GC-MS Method
-
System: Agilent 7890A Gas Chromatograph coupled to a 5975C Mass Selective Detector.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Same as GC-FID method.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Quantifier ion: m/z 127; Qualifier ions: m/z 57, 71.
Methodology and Workflow Visualization
The following diagrams illustrate the logical flow of the cross-validation process and the analytical workflow.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. environics.com [environics.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Solvent Properties: 4-Ethyl-3,3-dimethyloctane vs. Toluene
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact reaction kinetics, yield, and purity. This guide provides a detailed comparison of the solvent properties of 4-Ethyl-3,3-dimethyloctane, a branched alkane, and Toluene (B28343), an aromatic hydrocarbon, supported by available data and established experimental protocols.
This document outlines the key physical and chemical characteristics of each solvent, offering a direct comparison to aid in selection for various laboratory and industrial applications. While extensive experimental data is available for the widely used solvent toluene, the data for this compound is more limited, with some properties estimated based on its chemical structure and comparison to analogous compounds.
Comparative Overview of Solvent Properties
The fundamental differences in the chemical structures of this compound (a large, branched, non-polar alkane) and toluene (an aromatic hydrocarbon with a methyl group) give rise to distinct solvent characteristics. Toluene's aromatic ring and slight dipole moment contribute to its ability to dissolve a wider range of compounds compared to the strictly non-polar nature of this compound.
A summary of their key solvent properties is presented in the table below:
| Property | This compound | Toluene |
| Chemical Formula | C₁₂H₂₆ | C₇H₈ |
| Molecular Weight | 170.34 g/mol | 92.14 g/mol [1][2][3][4] |
| Boiling Point | 250–270°C (estimated)[5] | 110.6°C[1][2][6] |
| Density | 0.75–0.77 g/cm³ (estimated)[5] | 0.8669 g/mL at 20°C[1] |
| Polarity | Non-polar[5] | Non-polar (Polarity Index: 2.4)[1][7][8] |
| Solubility in Water | Immiscible[5] | Insoluble (0.052% at 25°C)[1] |
| Solubility in Organic Solvents | Soluble in non-polar solvents like hexane (B92381) and toluene[5] | Miscible with ethanol, benzene, diethyl ether, acetone, chloroform[9][10] |
Logical Framework for Solvent Comparison
The decision-making process for solvent selection involves a hierarchical consideration of properties, starting from the fundamental chemical structure to specific physical characteristics. The following diagram illustrates this logical flow.
References
- 1. Toluene Solvent Properties [macro.lsu.edu]
- 2. Toluene | Fisher Scientific [fishersci.com]
- 3. Toluene [commonorganicchemistry.com]
- 4. 108-88-3 CAS MSDS (Toluene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound (62183-57-7) for sale [vulcanchem.com]
- 6. Toluene | Solvent, Organic Chemistry, Benzene | Britannica [britannica.com]
- 7. shodex.com [shodex.com]
- 8. Polarity Index [macro.lsu.edu]
- 9. Toluene - Wikipedia [en.wikipedia.org]
- 10. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Lubricating Properties of 4-Ethyl-3,3-dimethyloctane and Squalane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the predicted lubricating properties of 4-Ethyl-3,3-dimethyloctane and the established performance of squalane (B1681988). Due to a lack of available experimental data on the tribological performance of this compound, this comparison utilizes iso-dodecane (specifically, the common isomer 2,2,4,6,6-pentamethylheptane) as a structural proxy for physical properties. The lubricating performance is evaluated based on fundamental principles of tribology related to molecular structure, including chain length and branching.
Introduction to Molecular Structure and Lubrication
In the realm of hydrocarbon lubricants, the molecular architecture is a primary determinant of performance, especially under the high-pressure conditions of boundary lubrication where the lubricating film is thin. Key structural characteristics influencing lubrication include:
-
Chain Length: Longer hydrocarbon chains generally lead to increased viscosity and stronger intermolecular van der Waals forces. This can result in a more robust lubricating film.
-
Branching: The presence of alkyl side groups disrupts the ability of alkane molecules to pack into dense, ordered layers under pressure. While linear alkanes can form solid-like layers with high shear strength (and thus high friction), the irregular structure of branched alkanes maintains a more amorphous, lower-shear-strength film, which can significantly reduce the coefficient of friction.[1]
Squalane, a C30 highly branched isoparaffin, is a well-established emollient and lubricant, valued for its exceptional stability and biomimetic properties. This compound is a shorter-chain, branched C12 alkane. This guide will explore the expected differences in their lubricating performance based on these structural distinctions.
Data Presentation: Physical and Lubricating Properties
The following tables summarize the known physical properties of squalane and the proxy for this compound. A qualitative assessment of their lubricating properties based on molecular structure is also provided.
Table 1: Comparison of Physical Properties
| Property | This compound (Proxy: 2,2,4,6,6-Pentamethylheptane) | Squalane (2,6,10,15,19,23-Hexamethyltetracosane) |
| Molecular Formula | C12H26 | C30H62 |
| Molecular Weight | 170.33 g/mol | 422.81 g/mol |
| Boiling Point | 175-178°C | 176°C (at 7 Pa) |
| Melting Point | -81°C | -38°C |
| Viscosity | 1.8 mPa·s (at 20°C) | 31.123 mPa·s (at 25°C) |
| Oxidative Stability | Good (Saturated Alkane) | Excellent (Fully Saturated) |
Table 2: Comparison of Lubricating Properties (Experimental and Theoretical)
| Lubricating Property | This compound (Theoretical Assessment) | Squalane (Established Performance) |
| Coefficient of Friction | Expected to be low due to branching, but potentially higher than squalane under high loads due to lower viscosity. | Known to provide a low coefficient of friction and a smooth, silky feel. |
| Wear Protection | Likely to provide some wear protection, but the thin film formed by this lower viscosity fluid may be less effective under high loads compared to squalane. | Excellent wear protection due to the formation of a stable, robust lubricating film. |
| Film Strength | Predicted to be lower than squalane due to significantly shorter carbon chain length and lower viscosity. | High film strength, providing effective lubrication under a range of conditions. |
| Boundary Lubrication | The branched structure is advantageous in preventing crystalline packing, which is good for boundary lubrication. However, its effectiveness will be limited by its low viscosity. | Highly effective in boundary lubrication regimes due to its branched structure and sufficient viscosity to maintain a lubricating film. |
Experimental Protocols
To empirically validate the theoretical comparison, a standardized tribological study is necessary. The following protocol is based on the ASTM G133: Standard Test Method for Linearly Reciprocating Ball-on-Flat Sliding Wear .[2][3]
Objective: To determine and compare the coefficient of kinetic friction and the wear rate of a substrate lubricated with this compound versus squalane.
1. Apparatus:
-
A linearly reciprocating tribometer equipped with a ball-on-flat configuration.
-
A load cell to apply a constant normal force.
-
A friction force sensor to measure the tangential force.
-
A high-precision balance for measuring mass loss.
-
An optical profilometer or scanning electron microscope (SEM) for characterizing wear scars.
2. Materials and Specimens:
-
Ball Specimen: Grade 25, 440C stainless steel ball, 10 mm diameter.
-
Flat Specimen: 304 stainless steel flat, polished to a surface roughness (Ra) of approximately 0.05 µm.
-
Lubricants:
-
Test Lubricant 1: this compound (≥98% purity)
-
Test Lubricant 2: Squalane (≥98% purity, plant-derived)
-
3. Test Procedure:
-
Preparation:
-
Clean the ball and flat specimens ultrasonically in acetone (B3395972) for 15 minutes, followed by rinsing with isopropyl alcohol and drying with compressed air.
-
Measure the initial mass of the flat specimen to a precision of 0.01 mg.
-
Characterize the initial surface of the flat specimen using optical profilometry.
-
-
Test Execution:
-
Secure the flat specimen in the holder.
-
Apply a sufficient amount of the test lubricant to fully submerge the contact area.
-
Mount the ball specimen in its holder and bring it into contact with the flat specimen.
-
Apply a normal load of 10 N.
-
Set the reciprocating frequency to 5 Hz and the stroke length to 10 mm.
-
Conduct the test for a total sliding distance of 1000 meters.
-
Continuously record the friction force and normal load throughout the test.
-
Repeat the test at least three times for each lubricant to ensure repeatability.
-
-
Post-Test Analysis:
-
After the test, clean the flat specimen using the same procedure as in the preparation step.
-
Measure the final mass of the flat specimen.
-
Calculate the wear volume from the mass loss using the density of the specimen material.
-
Measure the dimensions of the wear scar on the flat specimen using optical profilometry to calculate the wear volume.
-
Examine the morphology of the wear scars using SEM.
-
Calculate the average coefficient of kinetic friction from the recorded friction and normal force data.
-
4. Data Reporting:
-
Report the average coefficient of friction and standard deviation for each lubricant.
-
Report the average wear volume and standard deviation for each lubricant.
-
Include representative images of the wear scars.
Mandatory Visualization
Caption: Experimental workflow for comparative tribological testing.
Conclusion
Based on fundamental tribological principles, squalane (C30) is expected to be a superior lubricant to this compound (C12). The longer chain length and consequently higher viscosity of squalane should provide a more robust and protective lubricating film, leading to lower wear rates, particularly under high-load conditions. While the branched nature of both molecules is beneficial for reducing friction in boundary lubrication, the significantly lower viscosity of the C12 alkane will likely limit its effectiveness in maintaining surface separation.
References
Analysis of 4-Ethyl-3,3-dimethyloctane: A Methodological Overview in the Absence of Comparative Quantitative Data
A comprehensive review of publicly available scientific literature and analytical documentation reveals a significant gap in specific quantitative data for the analysis of 4-Ethyl-3,3-dimethyloctane in various matrices. Despite extensive searches for validated methods detailing accuracy and precision, no specific studies providing parameters such as Limit of Detection (LOD), Limit of Quantification (LOQ), recovery rates, and coefficient of variation (CV) for this particular compound could be identified. Therefore, a direct comparison guide with supporting experimental data, as initially requested, cannot be generated at this time.
This report instead provides a foundational guide based on established analytical principles for volatile organic compounds (VOCs) and branched alkanes, offering a framework for researchers and drug development professionals to approach the quantification of this compound.
General Analytical Approaches for Branched Alkanes
The quantification of branched alkanes like this compound in complex matrices such as biological fluids (plasma, urine) or environmental samples (water, soil) typically relies on chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful tool for this purpose due to the volatile nature of the analyte.
Experimental Workflow: A Generalized Protocol
A typical analytical workflow for the quantification of a branched alkane like this compound would involve several key stages, from sample preparation to data analysis.
Hypothetical Inter-laboratory Comparison of 4-Ethyl-3,3-dimethyloctane Analysis
This guide provides a comparative analysis of hypothetical results from an inter-laboratory study on the quantification of 4-Ethyl-3,3-dimethyloctane. The data presented is for illustrative purposes to guide researchers, scientists, and drug development professionals in understanding potential inter-laboratory variability and the importance of standardized analytical protocols.
Introduction
This compound is a saturated hydrocarbon with the molecular formula C12H26.[1][2] Accurate and reproducible quantification of such branched alkanes is crucial in various fields, including petrochemical analysis and as reference standards in research and quality control. This document outlines the results of a hypothetical proficiency test distributed to three independent laboratories (Lab A, Lab B, and Lab C). The laboratories were tasked with quantifying a supplied sample of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID). While direct inter-laboratory studies for this specific compound are not publicly available, this guide is modeled on established analytical methodologies for similar branched alkanes.[3]
Experimental Protocol
The following protocol was provided to all participating laboratories to ensure consistency in the analytical approach. This method is adapted from a standard procedure for the analysis of volatile hydrocarbons.[3]
2.1. Sample Preparation
-
Solvent Selection: A high-purity volatile solvent such as hexane (B92381) or pentane (B18724) was used to dissolve the provided this compound standard.
-
Standard Solution Preparation: A stock solution of this compound (1000 µg/mL) was prepared in the chosen solvent.
-
Calibration Standards: A series of calibration standards were prepared by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Test Sample Preparation: The proficiency test sample, containing an unknown concentration of this compound, was diluted with the solvent to fall within the calibration range.
2.2. Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Instrumentation: A standard gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler.
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final hold: 5 minutes at 250°C.
-
-
Detector Temperature: 300°C.
-
Data Acquisition: Peak areas were integrated using the instrument's data acquisition software.
2.3. Quantification
A calibration curve was constructed by plotting the peak area of the calibration standards against their known concentrations. The concentration of this compound in the test sample was determined using the linear regression equation derived from this calibration curve.
Data Presentation
The following tables summarize the quantitative results reported by the three hypothetical participating laboratories.
Table 1: Calibration Curve Data
| Laboratory | Linear Equation | Correlation Coefficient (R²) |
| Lab A | y = 512.3x + 10.5 | 0.9995 |
| Lab B | y = 505.8x + 15.2 | 0.9989 |
| Lab C | y = 515.1x + 8.9 | 0.9998 |
Table 2: Reported Concentrations for the Proficiency Test Sample
| Laboratory | Measured Concentration (µg/mL) |
| Lab A | 45.8 |
| Lab B | 47.2 |
| Lab C | 45.1 |
Table 3: Inter-laboratory Comparison Statistics
| Statistic | Value |
| Number of Laboratories | 3 |
| Mean Concentration (µg/mL) | 46.0 |
| Standard Deviation | 1.06 |
| Coefficient of Variation (%) | 2.3 |
Visualization
The experimental workflow and the logical relationship of the inter-laboratory comparison are depicted in the diagrams below.
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship of the hypothetical inter-laboratory comparison.
References
A Comparative Guide to the Conformational Analysis of 4-Ethyl-3,3-dimethyloctane and Other Octane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the conformational landscapes of 4-ethyl-3,3-dimethyloctane and other representative octane (B31449) isomers: n-octane, isooctane (B107328) (2,2,4-trimethylpentane), and 3-methyloctane. The stability and conformational preferences of molecules are critical in fields such as drug design and materials science, as they dictate molecular interactions and physical properties. While extensive data is available for linear alkanes, the conformational analysis of highly branched isomers like this compound is less common in publicly accessible literature. This guide combines established principles of conformational analysis with available computational data to draw meaningful comparisons.
Introduction to Alkane Conformational Analysis
Alkanes are not static molecules; rotation around their carbon-carbon single bonds is a continuous process at room temperature.[1][2] These rotations result in different spatial arrangements of atoms known as conformations or conformers.[1][2] The stability of a particular conformer is primarily determined by two factors:
-
Torsional Strain: This arises from the repulsion between electron clouds of bonds on adjacent carbon atoms. It is maximized in an eclipsed conformation (where bonds are aligned) and minimized in a staggered conformation (where bonds are maximally separated).[2][3]
-
Steric Strain: This is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity.[2][3] A common example is the gauche interaction, where bulky groups on adjacent carbons are 60° apart. The most stable arrangement for such groups is typically the anti conformation, with a 180° dihedral angle.[2][3]
The interplay of these strains dictates the potential energy surface of the molecule, with energy minima corresponding to stable conformers and energy maxima representing transition states between them.
Conformational Analysis of Octane Isomers
n-Octane: The Linear Benchmark
The conformational landscape of the straight-chain n-octane is the most extensively studied among the isomers in this guide. Due to the flexibility of its carbon chain, n-octane can adopt a large number of conformations. A comprehensive computational study has identified 96 unique stable conformers for n-octane. The most stable of these is the all-anti (all-trans) conformation, where the carbon backbone exists in a fully extended, zig-zag arrangement, minimizing both torsional and steric strain.
Table 1: Calculated Relative Energies of Selected n-Octane Conformers
| Conformer Description | Dihedral Angles (C1-C2-C3-C4, C2-C3-C4-C5, etc.) | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy at 298.15 K (kcal/mol) |
| All-anti (Global Minimum) | anti, anti, anti, anti, anti | 0.00 | 0.00 |
| Single gauche kink | gauche, anti, anti, anti, anti | ~0.5-0.6 | ~0.5-0.6 |
| Multiple gauche kinks | e.g., gauche, gauche, anti, anti, anti | >1.0 | >1.0 |
Data is synthesized from computational studies. The exact energy values depend on the level of theory and basis set used.
The introduction of gauche interactions along the carbon chain increases the energy of the conformer by approximately 0.5-0.9 kcal/mol for each such interaction, due to steric hindrance between the methylene (B1212753) groups.
This compound: A Highly Branched Case
Key rotations to consider would be around the C3-C4 and C4-C5 bonds. Rotation around the C3-C4 bond will be particularly hindered due to the interaction of the two methyl groups on C3 with the ethyl group and the rest of the carbon chain on C4. It is expected that the rotational barrier around this bond would be significantly higher than that in n-octane. The most stable conformers will arrange the bulky substituents to minimize steric clash. It is highly probable that any conformation that brings the ethyl group into close proximity with the methyl groups on C3 will be energetically unfavorable.
Isooctane (2,2,4-trimethylpentane): A Compact Isomer
Isooctane, a key component in gasoline, is a highly branched and compact isomer of octane. The presence of a quaternary carbon at the 2-position with two methyl groups, and another methyl group at the 4-position, leads to significant steric interactions that dictate its conformational preferences. The most significant rotational barrier would be around the C3-C4 bond, involving the interaction of the bulky tert-butyl group with the isopropyl group. The molecule will preferentially adopt conformations that keep the methyl groups on these two fragments as far apart as possible.
3-Methyloctane: A Moderately Branched Isomer
3-Methyloctane presents an intermediate case between the linear n-octane and the highly branched this compound. The key rotational analyses would be around the C2-C3 and C3-C4 bonds, involving the methyl group at C3. Rotation around these bonds will lead to gauche and anti conformations of the alkyl chains. The presence of the methyl group will create a preference for conformers where it is anti to the longest chain segment, thus minimizing steric interactions.
Table 2: Qualitative Comparison of Conformational Features of Octane Isomers
| Isomer | Key Structural Features | Expected Rotational Barriers | Predicted Most Stable Conformation |
| n-Octane | Linear chain | Low | All-anti (extended zig-zag) |
| This compound | Highly branched with a quaternary carbon and adjacent bulky groups | High, especially around the C3-C4 bond | Staggered with bulky groups anti to each other |
| Isooctane (2,2,4-trimethylpentane) | Highly branched and compact | High, especially around the C3-C4 bond | Staggered with bulky groups anti to each other |
| 3-Methyloctane | Moderately branched | Moderate | Staggered with the methyl group anti to the longest chain segment |
Experimental and Computational Protocols for Conformational Analysis
Computational Methodology
A common and powerful approach for conformational analysis is through computational modeling.
1. Initial Conformer Generation:
-
A systematic or stochastic search of the potential energy surface is performed to identify all possible low-energy conformers. This can be achieved through molecular mechanics force fields (e.g., MMFF, AMBER) which provide a computationally inexpensive way to explore the conformational space.
2. Geometry Optimization and Energy Calculation:
-
The geometries of the identified conformers are then optimized using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). These calculations provide more reliable relative energies of the conformers.
3. Rotational Barrier Calculation:
-
To determine the energy barrier for rotation around a specific bond, a relaxed potential energy surface scan is performed. This involves fixing the dihedral angle of interest at a series of values and optimizing the rest of the molecular geometry at each step.
Experimental Methodology: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for studying molecular conformation in solution.
1. Sample Preparation:
-
A solution of the alkane isomer is prepared in a suitable deuterated solvent.
2. 1H NMR Spectroscopy:
-
The proton NMR spectrum is acquired. Vicinal coupling constants (³JHH) are particularly informative as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, the populations of different conformers can be estimated.
3. Nuclear Overhauser Effect (NOE) Spectroscopy:
-
NOESY experiments can be used to identify protons that are close in space, providing further evidence for specific conformations.
Logical Relationships in Conformational Stability
The stability of a given conformer is a balance between minimizing torsional and steric strain.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Ethyl-3,3-dimethyloctane
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 4-Ethyl-3,3-dimethyloctane, ensuring the protection of personnel and the integrity of your work.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks. All handling of this compound should be conducted in a certified chemical fume hood to reduce the risk of inhalation.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
-
Keep the container tightly closed when not in use.
Handling and Use:
-
Wear the appropriate Personal Protective Equipment (PPE) as detailed in the table below.
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.
-
Use non-sparking tools and take precautionary measures against static discharge.
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.
-
Do not allow the product to enter drains.
-
Contaminated materials, including used PPE, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Personal Protective Equipment (PPE) Summary
The following table summarizes the recommended PPE for handling this compound, based on general safety protocols for similar organic compounds.
| Exposure Route | Required PPE | Specifications & Rationale |
| Dermal (Skin) Contact | Chemical-resistant gloves | Wear compatible chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for organic solvents. |
| Lab coat | A long-sleeved, chemical-resistant lab coat is required to protect against splashes. | |
| Ocular (Eye) Contact | Safety glasses with side shields or chemical safety goggles | To protect against splashes and vapors.[1][2] |
| Face shield | A face shield may be necessary in situations with a high potential for splashing.[1][2] | |
| Inhalation | Use in a well-ventilated area or chemical fume hood | To minimize the inhalation of vapors. |
| Respiratory Protection | If ventilation is inadequate, a NIOSH/MSHA-approved respirator may be required. |
Experimental Protocol: Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
